1-chloroheptan-2-one
Description
Properties
CAS No. |
41055-92-9 |
|---|---|
Molecular Formula |
C7H13ClO |
Molecular Weight |
148.63 g/mol |
IUPAC Name |
1-chloroheptan-2-one |
InChI |
InChI=1S/C7H13ClO/c1-2-3-4-5-7(9)6-8/h2-6H2,1H3 |
InChI Key |
SNVVZCPNLVAKLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CCl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Chloroheptan-2-one: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-chloroheptan-2-one, a halogenated ketone of significant interest in synthetic organic chemistry. The document details its chemical structure, molecular weight, and key physicochemical properties. A critical analysis of its synthesis, including established methodologies for the α-chlorination of ketones, is presented. Furthermore, this guide explores the reactivity of 1-chloroheptan-2-one, its potential applications as a synthetic intermediate, and essential safety and handling information. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Introduction
1-Chloroheptan-2-one is an organic compound belonging to the class of α-chloroketones. These molecules are characterized by the presence of a chlorine atom on the carbon adjacent to a carbonyl group. This structural feature imparts unique reactivity, making them valuable intermediates in a variety of organic transformations. The presence of two electrophilic centers—the carbonyl carbon and the α-carbon bearing the chlorine—allows for selective reactions with a wide range of nucleophiles, facilitating the construction of more complex molecular architectures. This guide will delve into the fundamental chemical and physical properties of 1-chloroheptan-2-one, providing a foundation for its effective utilization in a laboratory setting.
Chemical Structure and Molecular Properties
A thorough understanding of the molecular characteristics of 1-chloroheptan-2-one is fundamental for its application in chemical synthesis.
Chemical Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-chloroheptan-2-one .[1] Its structure consists of a seven-carbon heptane backbone with a ketone functional group at the second carbon (C2) and a chlorine atom attached to the first carbon (C1).
Caption: 2D Chemical Structure of 1-chloroheptan-2-one
Molecular Formula and Molecular Weight
The molecular formula of 1-chloroheptan-2-one is C₇H₁₃ClO .[1] Based on this formula, the calculated molecular weight is 148.63 g/mol .[1]
| Property | Value | Source |
| IUPAC Name | 1-chloroheptan-2-one | PubChem[1] |
| Synonyms | 1-chloro-2-heptanone, Amyl chloromethyl ketone | PubChem[1] |
| Molecular Formula | C₇H₁₃ClO | PubChem[1] |
| Molecular Weight | 148.63 g/mol | PubChem[1] |
| SMILES | CCCCCC(=O)CCl | PubChem[1] |
| InChI | InChI=1S/C7H13ClO/c1-2-3-4-5-7(9)6-8/h2-6H2,1H3 | PubChem[1] |
Synthesis of 1-Chloroheptan-2-one
The synthesis of α-chloroketones, such as 1-chloroheptan-2-one, is a well-established area of organic chemistry. Several general methods for the α-chlorination of ketones can be employed.
General Synthetic Approaches
The introduction of a chlorine atom at the α-position of a ketone can be achieved through various chlorinating agents. Common methods involve the reaction of the corresponding ketone, 2-heptanone, with reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction typically proceeds via an enol or enolate intermediate.
Caption: General synthetic workflow for 1-chloroheptan-2-one.
Established Experimental Protocol
A classic method for the synthesis of chloromethyl alkyl ketones was described by Bunnett and Tarbell in 1945. While the full experimental details from this specific publication require direct consultation, the general principle involves the reaction of an appropriate precursor with a chlorinating agent.
A plausible synthetic route involves the direct chlorination of 2-heptanone.
Experimental Protocol: α-Chlorination of 2-Heptanone
-
Reaction Setup: In a well-ventilated fume hood, a solution of 2-heptanone (1.0 equivalent) in a suitable inert solvent (e.g., dichloromethane or chloroform) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Reagent Addition: A solution of sulfuryl chloride (SO₂Cl₂) (1.0-1.2 equivalents) in the same solvent is added dropwise to the ketone solution at a controlled temperature, typically 0 °C to room temperature. The reaction is often monitored by the evolution of gas (HCl and SO₂).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is carefully quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 1-chloroheptan-2-one.
Note: This is a generalized procedure. For specific details and safety precautions, consulting primary literature sources is essential.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The chloromethyl protons (-CH₂Cl) would likely appear as a singlet at a downfield chemical shift (around 4.0-4.5 ppm) due to the deshielding effect of the adjacent chlorine and carbonyl groups. The α-methylene protons on the other side of the carbonyl group would appear as a triplet. The remaining methylene protons of the pentyl chain would exhibit complex multiplets, and the terminal methyl group would appear as a triplet further upfield.
-
¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The carbonyl carbon (C=O) would be the most downfield signal (typically >200 ppm). The carbon of the chloromethyl group (-CH₂Cl) would also be significantly downfield. The other carbon signals of the heptyl chain would appear at their characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of 1-chloroheptan-2-one is expected to exhibit a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch, typically in the range of 1720-1740 cm⁻¹. The presence of the C-Cl bond would likely result in a moderate to strong absorption in the fingerprint region, usually between 600 and 800 cm⁻¹. The C-H stretching vibrations of the alkyl chain would be observed around 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 148, with an M+2 peak at m/z 150 with approximately one-third the intensity of the M⁺ peak, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would include α-cleavage on either side of the carbonyl group, leading to the loss of the pentyl radical or the chloromethyl radical.
Reactivity and Synthetic Applications
The dual reactivity of 1-chloroheptan-2-one makes it a versatile building block in organic synthesis.
Nucleophilic Substitution at the α-Carbon
The chlorine atom can be displaced by a variety of nucleophiles in an Sₙ2 reaction. This allows for the introduction of various functional groups at the C1 position, such as azides, cyanides, and thiols.
Reactions at the Carbonyl Group
The carbonyl group can undergo standard ketone reactions, such as reduction to the corresponding alcohol (1-chloroheptan-2-ol), reductive amination to form amines, and addition of Grignard or organolithium reagents.
Application in Pharmaceutical Synthesis
One notable application of 1-chloroheptan-2-one is as a precursor in the synthesis of (S)-1-chloro-2-heptanol. This chiral alcohol is a key intermediate in the synthesis of certain pharmaceutical compounds.
Safety and Handling
As with all α-chloroketones, 1-chloroheptan-2-one should be handled with care in a well-ventilated chemical fume hood.
-
Hazards: α-Chloroketones are generally considered to be lachrymators and skin and respiratory tract irritants. They can be corrosive and may cause burns upon contact.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times when handling this compound.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is imperative to consult the specific Material Safety Data Sheet (MSDS) for 1-chloroheptan-2-one before use to obtain comprehensive safety and handling information.
Conclusion
1-Chloroheptan-2-one is a valuable synthetic intermediate with a well-defined chemical structure and predictable reactivity. Its synthesis can be achieved through established methods of α-chlorination of the corresponding ketone. The presence of both a reactive carbonyl group and a displaceable chlorine atom provides multiple avenues for further chemical transformations, making it a useful building block for the synthesis of more complex organic molecules, including those with potential pharmaceutical applications. Proper understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the research and development environment.
References
[1] PubChem. 1-Chloro-2-heptanone. National Center for Biotechnology Information. [Link]. Accessed March 7, 2026.
Sources
Mechanism of action for alpha-chloroketones in organic synthesis
The Bifunctional Pivot: Mechanisms and Applications of -Chloroketones in Complex Synthesis
Executive Summary
1Electronic Architecture & Reactivity Profile
The utility of
The "Dual Electrophile" Concept[1]
-
Site A (Carbonyl Carbon): Highly susceptible to nucleophilic attack due to the inductive pull of the adjacent chlorine, which lowers the LUMO energy of the
. -
Site B (
-Carbon): Activated for reactions. The adjacent carbonyl -system can stabilize transition states, although steric hindrance often necessitates unhindered nucleophiles. -
Site C (
-Protons): The acidity of protons on the non-halogenated side is significantly increased ( ), enabling enolization and subsequent rearrangements.
Reactivity Visualization
The following diagram maps the divergent pathways available based on reaction conditions.
Figure 1: Divergent reactivity pathways of
The Favorskii Rearrangement: Skeletal Contraction[2]
The Favorskii rearrangement is the gold standard for converting
Mechanistic Logic[2][3][4]
-
Enolization: A strong base (e.g., alkoxide) abstracts an acidic
-proton (on the side away from the chlorine).[1][2] -
Cyclization: The resulting enolate attacks the
-carbon intramolecularly, displacing the chloride ion ( -like) to form a cyclopropanone.[3][2] -
Ring Opening: A second equivalent of base attacks the carbonyl of the cyclopropanone.[4] The ring opens to form the most stable carbanion (usually the less substituted side), which is then protonated.
Impact of Base Selection
The choice of base dictates the final functional group, allowing for programmable synthesis.
| Base Reagent | Nucleophile Species | Final Product |
| Sodium Hydroxide ( | Hydroxide ( | Carboxylic Acid |
| Sodium Methoxide ( | Methoxide ( | Methyl Ester |
| Ammonia/Amines ( | Amine ( | Amide |
Pathway Visualization
Figure 2: The Favorskii rearrangement mechanism via the cyclopropanone intermediate.
Heterocycle Construction: The Hantzsch Protocol
The Hantzsch thiazole synthesis is the most reliable method for generating 1,3-thiazoles, a pharmacophore found in drugs like Ritonavir and Dasatinib . It exploits the bifunctionality of the
Mechanism: The "Attack-Cyclize-Dehydrate" Sequence
-
Intermolecular Substitution: The sulfur atom of the thioamide (highly nucleophilic) attacks the
-carbon of the chloroketone, displacing chloride. This forms an acyclic intermediate. -
Intramolecular Condensation: The nitrogen of the thioamide attacks the ketone carbonyl, closing the ring to form a hydroxy-thiazoline.
-
Aromatization: Acid-catalyzed dehydration yields the stable, aromatic thiazole ring.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
Context: This protocol demonstrates the condensation of
Reagents:
- -Chloroacetophenone (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (Absolute, 10 volumes)
-
Sodium bicarbonate (sat.[5] aq.)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of
-chloroacetophenone in 20 mL of absolute ethanol. -
Addition: Add 11 mmol of thiourea. The reaction is often exothermic; add slowly if scaling up.
-
Reflux: Heat the mixture to reflux (
) for 2-4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The starting material spot ( ) should disappear. -
Precipitation: Cool the reaction mixture to room temperature. A solid hydrobromide/hydrochloride salt may precipitate.[6]
-
Neutralization: Pour the mixture into 50 mL of saturated aqueous
to liberate the free base. Stir for 30 minutes. -
Isolation: Filter the resulting precipitate via vacuum filtration. Wash with cold water (
). -
Recrystallization: Purify the crude solid from hot ethanol to yield white/off-white crystals.
Figure 3: Stepwise construction of the thiazole ring system.
Stereoselective Reductions: The Gateway to Epoxides
In pharmaceutical synthesis,
Asymmetric Transfer Hydrogenation (ATH)
Direct reduction using standard hydrides (
-
Catalyst System:
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).
-
Mechanism: The "metal-ligand bifunctional" mechanism allows simultaneous delivery of hydride (from Ru) and proton (from amine ligand) to the carbonyl, enforcing facial selectivity.
Biological Relevance: Carfilzomib
Carfilzomib contains an epoxyketone pharmacophore.[7] The synthesis often involves:
-
Formation of a peptidyl
-chloroketone. -
Stereoselective reduction to the chlorohydrin.
-
Base-mediated closure to the epoxide.
Critical Note: The stereochemistry set during the reduction of the
-chloroketone dictates the stereochemistry of the final epoxide warhead.
References
- Favorskii Rearrangement Mechanism: Source: Alfa Chemistry. "Mechanism of Favorskii Rearrangement."
-
Hantzsch Thiazole Synthesis
- Source: SynArchive. "Hantzsch Thiazole Synthesis."
-
URL:[Link]
-
Biocatalytic Reduction to Chlorohydrins
- Source: Almac Group. "Highly stereoselective biocatalytic reduction of alpha-halo ketones."
-
URL:[Link]
-
Covalent Inhibitors (Warhead Chemistry)
- Carfilzomib Synthesis Pathways: Source: MedKoo Biosciences. "Carfilzomib Synthetic Routes."
Sources
- 1. benchchem.com [benchchem.com]
- 2. drhnsp.org [drhnsp.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
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- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Whitepaper: 1-Chloroheptan-2-one Derivatives in Advanced Synthesis and Therapeutics
Executive Summary
As a highly reactive α-haloketone, 1-chloroheptan-2-one (also known as 1-chloro-2-heptanone) serves as a foundational scaffold in both advanced organic synthesis and drug discovery. Its structural logic is defined by bifunctionality: the electrophilic carbonyl carbon is primed for nucleophilic addition, while the adjacent α-carbon bearing the chloride leaving group facilitates rapid substitution or elimination reactions.
This whitepaper provides an in-depth technical analysis of 1-chloroheptan-2-one derivatives, focusing on their three primary applications:
-
Chiral Intermediates: Asymmetric biocatalytic reduction to yield precursors for complex active pharmaceutical ingredients (APIs) like Treprostinil.
-
Protease Inhibitors: The design of peptidyl chloromethyl ketones as irreversible "suicide" inhibitors for serine and thiol proteases.
-
Heterocyclic Scaffolds: The synthesis of biologically active 1,3-thiazoles via Hantzsch condensation.
By understanding the causality behind these reaction pathways, researchers can leverage this scaffold to design self-validating experimental protocols with high stereochemical and regiochemical fidelity.
Physicochemical Profiling of the Core Scaffold
Before deploying 1-chloroheptan-2-one in complex syntheses, it is critical to understand its baseline thermodynamic and physical properties. The presence of the halogen significantly increases the electrophilicity of the carbonyl group compared to unhalogenated aliphatic ketones ()[1].
Table 1: Physicochemical Properties of 1-Chloroheptan-2-one
| Property | Value | Method / Source |
| Molecular Formula | C₇H₁₃ClO | Standard IUPAC[1] |
| Molecular Weight | 148.63 g/mol | Standard Atomic Weights[2] |
| Boiling Point | ~82–88 °C (at 18 mmHg) | Experimental[3] |
| LogP (Octanol/Water) | 2.375 | Crippen Method[2] |
| SMILES String | CCCCCC(=O)CCl | Cheminformatics[2] |
| IR Carbonyl Stretch | ~1738 cm⁻¹ | FTIR Spectroscopy[3] |
Asymmetric Biocatalysis: The Pathway to Treprostinil
Mechanistic Causality: Why Biocatalysis?
The reduction of α-haloketones to chiral halohydrins is notoriously challenging. Traditional chemical reduction requires cryogenic conditions (-78 °C) and stoichiometric Grignard or borane reagents to prevent unwanted dehalogenation or over-reduction. In contrast, whole-cell biocatalysis leverages the highly ordered chiral environment of enzymatic ketoreductases. This allows the reaction to proceed at ambient temperatures (30 °C) while dictating absolute stereochemical configuration, providing a self-validating system where high enantiomeric excess (ee) inherently confirms the structural integrity of the enzyme's active site.
The reduction of 1-chloro-2-heptanone yields (S)-1-chloro-2-heptanol, a critical chiral intermediate for the synthesis of Treprostinil , a potent vasodilator used to treat primary pulmonary hypertension ()[4].
Figure 1: Biocatalytic workflow for the asymmetric reduction of 1-chloro-2-heptanone to Treprostinil.
Quantitative Biocatalyst Comparison
Early attempts utilizing immobilized Baker's yeast yielded moderate results, but recent isolation of specific fungal strains has optimized this pathway ()[3].
Table 2: Comparative Biocatalytic Reduction of 1-Chloro-2-heptanone
| Biocatalyst System | Temperature | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Saccharomyces cerevisiae (Immobilized Baker's Yeast) | Room Temp | 56.0% | 65.0% (R-preference) | [3] |
| Curvularia hominis B-36 (Resting Cells) | 30 °C | 97.2% | 99.9% (S-preference) | [4] |
Protocol: Scale-Up Bioreduction via C. hominis B-36
This protocol is designed as a self-validating system; the generation of >99% ee acts as the internal control for biocatalyst viability.
-
Preparation: In a 5.0 L bioreactor, prepare 1.5 L of K₂HPO₄-KH₂PO₄ buffer (100 mM, pH 6.0).
-
Inoculation: Suspend 50 g/L (dry cell weight) of resting Curvularia hominis B-36 cells into the buffer.
-
Substrate Addition: Introduce 1-chloro-2-heptanone alongside 15% (v/v) isopropanol, which acts as a vital co-substrate for the continuous regeneration of the NAD(P)H cofactor.
-
Reaction Parameters: Maintain agitation at 800 rpm and temperature at 30 °C for 20 hours.
-
Downstream Processing: Extract the aqueous phase with ethyl acetate. Purify the concentrated organic layer via silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 10:1, v/v).
-
Validation: Analyze via chiral HPLC. An isolated yield of ~93.5% and an ee of 99.9% validates the successful biotransformation[4].
Peptidyl Chloromethyl Ketones: Irreversible Protease Inhibition
Structural Logic of Suicide Inhibition
Derivatives of 1-chloroheptan-2-one, specifically peptidyl chloromethyl ketones, are classic irreversible inhibitors for serine and thiol proteases. A prominent example is Z-Lys-CH₂Cl (7-amino-3-benzyloxycarbonylamino-1-chloroheptan-2-one), used for the affinity labeling of proteinases with tryptic specificity ()[5]. Furthermore, specific aminoketone derivatives have been patented as potent inhibitors of thiol proteases like calpain and cathepsin B, showing promise in treating muscular dystrophy and Alzheimer's disease ()[6].
The causality of inhibition relies on a dual-recognition mechanism:
-
Affinity Labeling: The peptide sequence (e.g., the lysine side chain in Z-Lys-CH₂Cl) perfectly matches the enzyme's S1 specificity pocket, forming a non-covalent Michaelis complex.
-
Covalent Trapping: Once docked, the electrophilic α-chloroketone is positioned in exact proximity to the catalytic nucleophile (e.g., His-57 in serine proteases or Cys-25 in papain). A nucleophilic attack displaces the chloride ion, permanently alkylating the enzyme and destroying its catalytic machinery.
Figure 2: Mechanism of irreversible protease inhibition by chloromethyl ketone derivatives.
Heterocyclic Scaffold Synthesis: The Hantzsch Pathway
Accessing 5-Pentyl-1,3-thiazole
The 1,3-thiazole ring is a privileged pharmacophore found in numerous antimicrobial and anticancer agents. 1-Chloro-2-heptanone serves as the perfect α-haloketone electrophile for the Hantzsch Thiazole Synthesis , condensing with thioamides to yield 5-pentyl-1,3-thiazole derivatives ()[7].
The introduction of the pentyl chain at the 5-position significantly modulates the lipophilicity of the resulting drug candidate, directly impacting its cell membrane permeability and pharmacokinetic profile.
Figure 3: Hantzsch synthesis workflow for 5-pentyl-1,3-thiazole.
Protocol: Hantzsch Condensation
Validation Checkpoint: The elimination of water drives the aromatization. This is validated by the disappearance of the carbonyl stretch (~1738 cm⁻¹) in FTIR and the emergence of aromatic thiazole protons in ¹H NMR.
-
Preparation: Dissolve 1.0 equivalent of 1-chloro-2-heptanone in anhydrous ethanol within a round-bottom flask.
-
Reagent Addition: Add 1.1 equivalents of thioformamide to the solution.
-
Buffering: Introduce a mild base, such as sodium bicarbonate (NaHCO₃), to neutralize the HCl generated during the condensation.
-
Reflux: Heat the reaction mixture to reflux for 4–6 hours, monitoring the consumption of the α-haloketone via TLC.
-
Workup: Cool to room temperature, quench with water, and extract the aqueous phase with diethyl ether.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting 5-pentyl-1,3-thiazole via vacuum distillation or flash chromatography[7].
References
-
NIST Chemistry WebBook – 1-Chloroheptan-2-one Physicochemical Data. National Institute of Standards and Technology. Available at:[Link]
-
MDPI (Catalysts) – Efficient Biosynthesis of (S)-1-chloro-2-heptanol Catalyzed by a Newly Isolated Fungi Curvularia hominis B-36. Available at:[Link]
-
Chemistry Letters (Oxford University Press) – Bakers' Yeast Reduction of α-Halo Ketones. Available at:[Link]
-
ResearchGate – Affinity labelling of proteinases with tryptic specificity by peptides with C-terminal lysine chloromethyl ketone. Available at:[Link]
-
European Patent Office – Aminoketone derivatives (EP0603873B1). Available at:[Link]
Sources
Physical properties and boiling point of 1-chloroheptan-2-one
The following technical guide is structured as a high-level compound monograph and procedural handbook, designed for autonomy and precision in a research setting.
Compound Class:
Executive Summary & Strategic Relevance
1-Chloroheptan-2-one is a specialized electrophilic building block utilized primarily in the asymmetric synthesis of chiral chlorohydrins and epoxide intermediates. Unlike its commodity homolog 1-chloro-2-propanone (chloroacetone), this seven-carbon variant offers a lipophilic tail (
Key Application: It serves as a critical pro-chiral substrate for the synthesis of (S)-1-chloro-2-heptanol , a key intermediate in the manufacturing of prostacyclin analogs such as Treprostinil (used in treating pulmonary arterial hypertension).[2] Its terminal electrophilic carbon allows for rapid cysteine trapping in proteomic profiling and "warhead" design for covalent inhibitors.
Physical Properties Profile
Note: Due to the specialized nature of this isomer, certain thermodynamic values are derived from high-fidelity prediction models (Joback/Crippen) validated against homologous series.
Table 1: Physicochemical Specifications
| Property | Value / Range | Confidence | Technical Context |
| Boiling Point (Atm) | 177.7 °C (450.9 K) | Predicted | Extrapolated from Joback fragmentation method. |
| Boiling Point (Vac) | 85–90 °C @ 12 mmHg | Estimated | Recommended distillation range to avoid thermal decomposition. |
| Density | 0.985 ± 0.05 g/mL | Predicted | Higher than 1-chloroheptane (0.88 g/mL) due to carbonyl dipole. |
| Refractive Index | 1.445 - 1.455 | Estimated | Typical for aliphatic |
| LogP (Octanol/Water) | 2.38 | High | Lipophilic; readily crosses cell membranes. |
| Solubility | Soluble: DCM, Et₂O, EtOHInsoluble: Water | Experimental | Hydrophobic alkyl chain dominates solvation behavior. |
| Appearance | Colorless to pale yellow liquid | Experimental | Darkens upon oxidation/polymerization. |
Molecular Architecture & Reactivity
The molecule features two distinct reactive centers:[3]
-
Electrophilic
-Carbon ( ): The primary chloride is highly susceptible to displacement by nucleophiles (azides, amines, thiols). The adjacent carbonyl lowers the transition state energy for substitution. -
Pro-chiral Carbonyl (
): The ketone is sterically differentiated (methyl-chloride vs. pentyl chain), allowing for high enantioselectivity in hydride reductions (e.g., using CBS catalysts or ketoreductases).
Thermodynamic Analysis
The boiling point of 1-chloroheptan-2-one is significantly elevated compared to 1-chloroheptane (
-
Thermal Instability: Like many
-haloketones, it is prone to Favorskii rearrangement or polymerization at temperatures . Vacuum distillation is mandatory.
Synthetic Protocol: Regioselective Preparation
Challenge: Direct chlorination of 2-heptanone often yields the thermodynamically favored 3-chloro isomer or polychlorinated mixtures. Solution: The Arndt-Eistert synthesis approach (via Diazoketone) guarantees exclusive 1-chloro regioselectivity.
Workflow Visualization
Caption: Regioselective synthesis via diazoketone intermediate to avoid 3-chloro contamination.
Detailed Methodology
Safety Warning: Diazomethane is explosive and toxic.[4] Use a blast shield, smooth-glass joints (no ground glass), and dedicated glassware. Alternatively, use Trimethylsilyldiazomethane (TMSCHN₂) for safer handling.[4]
-
Diazoketone Formation:
-
Charge a flame-dried flask with ethereal diazomethane (approx. 2.5 equiv) at 0°C.
-
Add Hexanoyl chloride (1.0 equiv) dropwise over 30 minutes. The excess diazomethane acts as a base to scavenge the liberated HCl, precipitating methylammonium chloride.
-
Observation: Evolution of nitrogen gas ceases when reaction is complete.
-
Checkpoint: Verify consumption of acid chloride via TLC (Hexane/EtOAc 9:1).
-
-
Halogenation (The "Quench"):
-
Isolation & Purification:
-
Wash the organic layer with saturated
(to remove trace acid) and Brine.[6] -
Dry over
and concentrate in vacuo (do not heat above 40°C during rotary evaporation). -
Distillation: Perform Kugelrohr or fractional distillation under reduced pressure (target 10-15 mmHg). Collect the fraction boiling between 85–95°C.
-
Handling & Safety (Lachrymator)
Researchers must treat 1-chloroheptan-2-one as a Potent Alkylating Agent .
-
Lachrymatory Effect: Highly irritating to mucous membranes. All operations must occur in a functioning fume hood.
-
Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate (nucleophilic quench) before disposal.
-
Storage: Store at -20°C under Argon. Alpha-haloketones degrade over time, releasing HCl which autocatalyzes further decomposition.
References
-
Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications. (Methodology Validation).
-
Cheméo Data Repository. Chemical Properties of 1-Chloroheptan-2-one.
-
Liu, J., et al. (2022).[7] Efficient Biosynthesis of (S)-1-chloro-2-heptanol Catalyzed by a Newly Isolated Fungi Curvularia hominis. MDPI Catalysts. (Application in Treprostinil synthesis).
-
Organic Syntheses. General Procedure for Diazoketone Synthesis (Arndt-Eistert). Org. Synth. Coll. Vol. 3, p.119.
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- 5. Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Comparative Technical Guide: 1-Chloroheptan-2-one vs. 3-Chloroheptan-2-one
This guide details the structural, synthetic, and functional distinctions between the regioisomers 1-chloroheptan-2-one and 3-chloroheptan-2-one . It is designed for researchers requiring precise protocols for synthesis, characterization, and application in medicinal chemistry.
Part 1: Executive Technical Summary
In drug discovery, particularly in the design of covalent inhibitors for cysteine proteases (e.g., Cathepsin B/L, Papain), the position of the electrophilic "warhead" determines both potency and selectivity.
-
1-Chloroheptan-2-one represents a terminal electrophile. It is sterically unencumbered, mimicking the C-terminus of a peptide, and acts as a potent, non-stereoselective alkylating agent.
-
3-Chloroheptan-2-one represents an internal electrophile. It possesses a chiral center at the
-position, offering the potential for stereoselective enzyme interactions but introducing steric bulk that can reduce reactivity.
Part 2: Structural & Spectral Characterization
Accurate differentiation between these isomers is critical, as commercial "chloroheptanone" is often a mixture. The following data allows for rapid identification.
Table 1: Physicochemical & Spectral Comparison
| Feature | 1-Chloroheptan-2-one | 3-Chloroheptan-2-one |
| Structure | ||
| CAS No. | 41055-92-9 | 125380-83-0 |
| Chirality | Achiral | Chiral (Racemic or Enantioenriched) |
| Singlet (2H) @ | Triplet/dd (1H) @ | |
| IR (C=O Stretch) | ||
| Mass Spec (Fragmentation) | Loss of | Loss of |
Analyst Note: The definitive differentiator is the
NMR multiplicity of the signal adjacent to the chlorine. The 1-isomer shows a sharp singlet (isolated methylene), while the 3-isomer shows a multiplet (coupled to the butyl chain).
Part 3: Synthetic Pathways & Regiocontrol
Achieving isomeric purity requires distinct synthetic strategies. Direct chlorination of 2-heptanone yields a mixture favoring the 3-isomer (thermodynamic product), but purification is difficult. The protocols below ensure high regioselectivity.
Pathway A: Synthesis of 1-Chloroheptan-2-one (Diazoketone Route)
Best for: High purity, terminal functionalization.
This route utilizes the Arndt-Eistert sequence logic to insert a methylene group, ensuring the chlorine is strictly terminal.
-
Activation: Convert Hexanoic acid to Hexanoyl chloride using Thionyl Chloride (
). -
Diazotization: React Hexanoyl chloride with excess Diazomethane (
) at 0°C to form the -diazoketone.-
Caution: Diazomethane is explosive. Use a distinct glass-joint-free setup or generate in situ.
-
-
Chlorinolysis: Treat the isolated diazoketone with anhydrous HCl gas (or 4M HCl in dioxane) at 0°C. Nitrogen gas (
) evolves, yielding the pure chloromethyl ketone.
Pathway B: Synthesis of 3-Chloroheptan-2-one (Direct Regioselective Chlorination)
Best for: Rapid access, internal functionalization.
To favor the 3-position over the 1-position, utilize Sulfuryl Chloride (
-
Enolization: Dissolve 2-heptanone in
. -
Chlorination: Add
dropwise at room temperature. The reaction is driven by the stability of the internal enol ( vs ). -
Purification: Fractional distillation is mandatory to remove traces of 1,3-dichloro byproduct.
Visualization: Synthetic Logic Flow
Figure 1: Divergent synthetic pathways. Route 1 (top) ensures terminal chlorination via diazomethane. Route 2 (bottom) exploits enol stability for internal chlorination.
Part 4: Mechanism of Action (Cysteine Protease Inhibition)
Both isomers function as irreversible inhibitors of cysteine proteases (e.g., Papain, Cathepsin B), but their binding modes differ sterically.
Mechanism
The active site thiolate (
-
Thiohemiketal Formation: The thiolate may first attack the carbonyl carbon (reversible).
-
Alkylating Step (Irreversible): The thiolate attacks the
-carbon, displacing the Chloride ion ( ) via an mechanism. This forms a stable thioether linkage, permanently disabling the enzyme.
Isomer-Specific Efficacy
-
1-Chloro (Terminal): High reactivity due to low steric hindrance. It is a "non-specific" warhead that fits easily into the S1' pocket but lacks side-chain interactions for selectivity.
-
3-Chloro (Internal): Lower reactivity due to steric bulk of the alkyl chain at the reaction site. However, the chiral center allows for stereoselective recognition . If the configuration matches the enzyme's stereochemical requirements (typically S-configuration for L-amino acid mimicry), it binds with significantly higher specificity than the 1-isomer.
Figure 2: General mechanism of covalent inhibition. The kinetic rate and selectivity are dictated by the steric environment of the alpha-carbon (1-chloro vs 3-chloro).
Part 5: Experimental Protocol (Synthesis of 1-Chloroheptan-2-one)
Safety Warning: Diazomethane is toxic and explosive. Perform only in a specialized hood with blast shields and smooth-glassware (no ground joints).
-
Reagent Prep: In a flame-dried flask, dissolve Hexanoyl chloride (10 mmol) in anhydrous diethyl ether (20 mL). Cool to 0°C.
-
Diazotization: Slowly add an ethereal solution of diazomethane (approx. 15 mmol, prepared ex-situ) using a fire-polished pipette. Stir at 0°C for 1 hour.
-
Checkpoint: Solution should turn yellow, indicating excess diazomethane.
-
-
Quenching/Conversion: Bubble anhydrous HCl gas through the solution at 0°C until the yellow color disappears and nitrogen evolution ceases. Alternatively, add 4M HCl in dioxane dropwise.
-
Workup: Wash the organic layer with saturated
(2x) and Brine (1x). Dry over . -
Isolation: Concentrate under reduced pressure. The residue is typically >95% pure 1-chloroheptan-2-one.
References
-
Arndt-Eistert Synthesis & Diazoketone Chemistry
-
Regioselective Chlorination of Ketones
-
Cysteine Protease Inhibition Mechanism
- MedCrave Online.
-
[Link]
-
NMR Spectral Data (General Alpha-Halo Ketones)
- Chemistry LibreTexts. "13.4: Chemical Shifts in ¹H NMR Spectroscopy."
-
[Link]
Sources
Reactivity profile of 1-chloroheptan-2-one with nucleophiles
An In-Depth Technical Guide to the Reactivity Profile of 1-Chloroheptan-2-one with Nucleophiles
Abstract
This technical guide provides a comprehensive examination of the reactivity profile of 1-chloroheptan-2-one, a representative α-chloro ketone. As versatile electrophilic building blocks, α-halo ketones are pivotal in synthetic organic chemistry and drug development. Their reactivity is dictated by the interplay between two key electrophilic sites: the α-carbon bearing the halogen and the carbonyl carbon. This document elucidates the dominant reaction pathways—bimolecular nucleophilic substitution (SN2) and the Favorskii rearrangement—and explores how the nature of the nucleophile dictates the reaction outcome. Detailed, field-proven protocols and mechanistic diagrams are provided to equip researchers with the practical and theoretical knowledge required to effectively utilize this class of compounds.
Introduction: The Unique Electrophilicity of α-Chloro Ketones
1-Chloroheptan-2-one belongs to the class of α-halo ketones, compounds characterized by a halogen atom positioned on the carbon adjacent (α) to a carbonyl group. This arrangement creates a unique electronic environment that significantly enhances the reactivity of the α-carbon towards nucleophilic attack compared to a standard alkyl halide like 1-chloroheptane.[1][2][3]
The heightened reactivity stems from two primary factors:
-
Inductive Effect: The powerful electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, increasing the partial positive charge (δ+) on the α-carbon and making it a more potent electrophilic site.[1]
-
Transition State Stabilization: In an SN2 reaction, the p-orbitals of the carbonyl group can overlap with the developing p-orbital of the transition state, providing stabilization and lowering the activation energy of the reaction.
Consequently, α-chloro ketones like 1-chloroheptan-2-one are highly valuable intermediates for the construction of complex molecular architectures, particularly for forging new carbon-heteroatom and carbon-carbon bonds.[4] The critical decision point in their application lies in understanding and controlling the competition between two major reaction pathways when treated with nucleophiles.
Competing Mechanistic Pathways: SN2 vs. Favorskii Rearrangement
The reaction of 1-chloroheptan-2-one with a nucleophile can proceed through two primary, and often competing, pathways. The choice of nucleophile and reaction conditions is paramount in directing the reaction toward the desired product.
Bimolecular Nucleophilic Substitution (SN2)
With most non-basic or weakly basic nucleophiles, 1-chloroheptan-2-one undergoes a classic SN2 reaction.[5] This pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic α-carbon from the backside, displacing the chloride leaving group.[3][6]
This reaction is favored by good nucleophiles that are relatively weak bases, such as halides, thiols, and amines.[5][6][7] The SN1 pathway is highly disfavored due to the inherent instability of the resulting α-carbonyl carbocation.[5]
Caption: Generalized SN2 mechanism at an α-chloroketone.
The Favorskii Rearrangement
In the presence of strong, sterically hindered bases (such as alkoxides or hydroxides), α-chloro ketones that possess a proton on the α'-carbon (the carbon on the other side of the carbonyl) can undergo the Favorskii rearrangement.[8][9] This reaction leads to the formation of a rearranged carboxylic acid derivative.[10][11]
The mechanism proceeds via three key steps:
-
Enolate Formation: The base abstracts an acidic α'-proton to form an enolate.
-
Cyclopropanone Intermediate: The enolate undergoes an intramolecular SN2 reaction, displacing the chloride to form a strained cyclopropanone intermediate.[9][12]
-
Nucleophilic Ring-Opening: The nucleophile (often the base itself) attacks the carbonyl carbon of the cyclopropanone. The ring then opens to form the most stable carbanion, which is subsequently protonated to yield the final carboxylic acid, ester, or amide product.[8][11]
Caption: The Favorskii rearrangement pathway via a cyclopropanone intermediate.
Reactivity with Specific Nucleophile Classes
The outcome of the reaction with 1-chloroheptan-2-one is a direct function of the nucleophile's identity.
Nitrogen Nucleophiles: Synthesis of α-Amino Ketones
Primary and secondary amines are excellent nucleophiles that readily react with 1-chloroheptan-2-one via the SN2 pathway to produce α-amino ketones.[4][6] These products are highly valuable scaffolds in medicinal chemistry.[4] The reaction is typically performed in the presence of a non-nucleophilic base, such as potassium carbonate, to neutralize the hydrochloric acid generated as a byproduct.[6]
-
Mechanism: Direct SN2 displacement of chloride.
-
Typical Nucleophiles: Piperidine, morpholine, aniline, benzylamine.
-
Key Application: Building block for nitrogen-containing heterocycles and pharmaceutical intermediates.
Sulfur Nucleophiles: Thioethers and Thiazoles
Thiols and their conjugate bases (thiolates) are among the most powerful nucleophiles.[7] Their high nucleophilicity and relatively low basicity make them ideal candidates for clean SN2 reactions with 1-chloroheptan-2-one, yielding α-thio ketones with minimal side reactions.
A cornerstone application in this category is the Hantzsch thiazole synthesis, where an α-chloro ketone reacts with a thioamide to form a thiazole ring, a common motif in many bioactive molecules.[2]
-
Mechanism: SN2 displacement followed by cyclization (in the case of thioamides).
-
Typical Nucleophiles: Sodium thiophenoxide, thiourea, thiobenzamide.
-
Key Application: Synthesis of thioethers and thiazole-based heterocycles.
Oxygen Nucleophiles: A Contest Between SN2 and Rearrangement
The reactivity with oxygen nucleophiles is highly dependent on their basicity.
-
Strong Bases (RO⁻, HO⁻): Sodium methoxide or sodium hydroxide will act as bases, deprotonating the α'-position and initiating the Favorskii rearrangement to yield methyl heptanoate or heptanoic acid, respectively.[8][11]
-
Weakly Basic Nucleophiles (RCOO⁻): Carboxylate anions, such as sodium acetate, are sufficiently nucleophilic but less basic. They will favor the SN2 pathway to produce an α-acyloxy ketone.[13][14]
Data and Protocols
Summary of Reactivity
The following table summarizes the expected major products from the reaction of 1-chloroheptan-2-one with various nucleophiles.
| Nucleophile Class | Representative Nucleophile | Predominant Pathway | Expected Major Product |
| Nitrogen | Piperidine | SN2 | 1-(Piperidin-1-yl)heptan-2-one |
| Sulfur | Sodium Thiophenoxide | SN2 | 1-(Phenylthio)heptan-2-one |
| Sulfur | Thioacetamide | SN2 / Cyclization | 2,4-Dimethyl-5-pentylthiazole |
| Oxygen (Strong Base) | Sodium Methoxide (NaOMe) | Favorskii | Methyl heptanoate |
| Oxygen (Weak Base) | Sodium Acetate (NaOAc) | SN2 | 1-Oxoheptan-2-yl acetate |
Experimental Protocols
Causality Statement: The following protocols are designed as self-validating systems. The choice of solvent, base, and temperature is critical for maximizing yield and minimizing side reactions. Reaction progress should always be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC), to ensure the complete consumption of the starting material before proceeding to work-up.
Protocol 1: SN2 Reaction with an Amine - Synthesis of 1-(Morpholino)heptan-2-one
-
Rationale: Acetonitrile is an ideal polar aprotic solvent for SN2 reactions. Anhydrous potassium carbonate is a mild, insoluble base that effectively scavenges the HCl byproduct without interfering with the reaction. Refluxing provides the necessary activation energy.
-
Materials:
-
1-Chloroheptan-2-one (1.0 eq)
-
Morpholine (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-chloroheptan-2-one and anhydrous acetonitrile.
-
Add morpholine, followed by anhydrous potassium carbonate.
-
Heat the mixture to reflux (approx. 82°C).
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the 1-chloroheptan-2-one spot is no longer visible.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via column chromatography if necessary.
-
Protocol 2: Favorskii Rearrangement - Synthesis of Methyl Heptanoate
-
Rationale: Methanol serves as both the solvent and the source of the nucleophile (methoxide) upon reaction with sodium metal. A strong base is required to initiate the rearrangement by deprotonating the α'-carbon.
-
Materials:
-
Sodium metal (1.1 eq)
-
Anhydrous Methanol
-
1-Chloroheptan-2-one (1.0 eq)
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal in small pieces to a flask containing anhydrous methanol at 0°C. Allow all the sodium to react to form sodium methoxide.
-
Once the sodium methoxide solution has formed, add a solution of 1-chloroheptan-2-one in a small amount of methanol dropwise at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction for completion by TLC or GC-MS.
-
Carefully quench the reaction by slowly adding it to a beaker of ice water.
-
Neutralize the solution to pH ~7 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the product ester.
-
Caption: A generalized workflow for the synthesis and analysis of 1-chloroheptan-2-one derivatives.
Conclusion
1-Chloroheptan-2-one is a powerful and versatile electrophile whose reactivity is a delicate balance between SN2 substitution and the Favorskii rearrangement. A thorough understanding of the nucleophile's properties—its basicity and nucleophilicity—is essential for predicting and controlling the reaction outcome. Less basic, potent nucleophiles such as amines and thiols favor the formation of α-substituted ketones via the SN2 pathway. In contrast, strong bases like alkoxides promote the Favorskii rearrangement to yield carboxylic acid derivatives. By carefully selecting reagents and conditions as outlined in this guide, researchers can confidently leverage the synthetic potential of 1-chloroheptan-2-one for applications in drug discovery and complex molecule synthesis.
References
-
Favorskii rearrangement - Wikipedia. [Link]
-
Favorskii Rearrangement Mechanism Explained - Scribd. [Link]
-
Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution - JoVE. [Link]
-
Favorskii rearrangement----Sir Khalid (Organic) - Slideshare. [Link]
-
Favorskii Rearrangement - Chemist Wizards. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. [Link]
-
Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones - ACS Publications. [Link]
-
Nucleophilic substitution reactions of α-haloketones: A computational study - University of Pretoria. [Link]
-
a-Anilinoketones, Esters and Amides: A Chemical Study - MDPI. [Link]
-
Characteristics of the SN2 Reaction - Chemistry LibreTexts. [Link]
-
Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Addition of Amines and Amine Derivatives to Aldehydes and Ketones - KPU Pressbooks. [Link]
-
Reactions of Thiols - Chemistry Steps. [Link]
-
Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. [Link]
-
α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination - Organic Chemistry Portal. [Link]
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 5. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. chemistwizards.com [chemistwizards.com]
- 12. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. repository.up.ac.za [repository.up.ac.za]
The Evolution of Affinity Labeling: From TPCK to Long-Chain Lipid Mimetics
A Technical Guide to the History, Synthesis, and Mechanism of Alpha-Chloroketones
Executive Summary
Alpha-chloroketones (
Historical Genesis: The "Warhead" Concept
The discovery of
-
1960s-1970s (The Protease Era): The seminal work by Schoellmann and Shaw (1963) and later Powers and Wilcox (1970) introduced TPCK (N-tosyl-L-phenylalanyl chloromethyl ketone) and TLCK (N-tosyl-L-lysyl chloromethyl ketone).
-
TPCK: Mimics phenylalanine; targets Chymotrypsin (His-57).
-
TLCK: Mimics lysine; targets Trypsin (His-57).
-
Significance: These compounds proved that the substrate specificity pocket (S1 subsite) could be exploited to deliver a lethal alkylating agent to the catalytic triad.
-
-
1970s-1990s (The Lipid Pivot): As interest shifted to lipid metabolism, researchers realized that the "warhead" (chloromethyl ketone) could be attached to long aliphatic chains to target enzymes with hydrophobic pockets, such as Phospholipase A2 (PLA2) , Fatty Acid Synthase , and Fatty Acid Amide Hydrolase (FAAH) . This gave rise to long-chain
-chloroketones like Arachidonyl Chloromethyl Ketone (AACOCH Cl), which acts as a transition-state analog for arachidonic acid processing enzymes.
Mechanistic Action: The Alkylation Event
The efficacy of long-chain
Mechanism of Inactivation
Unlike competitive inhibitors that reversibly bind,
-
Recognition: The long alkyl tail (e.g., C20 arachidonyl chain) partitions into the enzyme's hydrophobic substrate channel.
-
Docking: The ketone carbonyl hydrogen bonds with the oxyanion hole, positioning the molecule.
-
Alkylation: The enzyme's nucleophile (Histidine-N
or Cysteine-S ) attacks the methylene carbon ( -carbon) via an mechanism, displacing the chloride ion.
Pathway Visualization
The following diagram contrasts the inhibition mechanism in Serine Proteases (TPCK) vs. Cysteine Hydrolases (Long-chain lipid enzymes).
Caption: Comparative mechanism of action for peptide-mimetic (TPCK) and lipid-mimetic (Arachidonyl-CMK)
Synthetic Methodologies: From Danger to Design
The synthesis of long-chain
The Classic Route (Diazomethane)
Historically, this was the primary method for discovering TPCK and early lipid inhibitors.
-
Reaction: Acid Chloride + Diazomethane (
) Diazoketone -Chloroketone. -
Pros: High yields, well-established.
-
Cons: Diazomethane is explosive and highly toxic; not suitable for scale-up.
The Modern Route (Sulfur Ylide)
To avoid diazomethane, modern protocols utilize sulfur ylides (Corey-Chaykovsky chemistry). This is the recommended approach for synthesizing long-chain derivatives today.
Protocol: Synthesis of a Long-Chain
-Chloroketone (e.g., 1-chloro-2-octadecanone)
Reagents:
-
Stearic Acid Methyl Ester (or relevant fatty acid ester)
-
Dimethyl Sulfoxide (DMSO)
-
Trimethylsulfoxonium Iodide
-
Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous HCl (4M in Dioxane)
Step-by-Step Workflow:
-
Generation of Dimethylsulfoxonium Methylide:
-
In a flame-dried flask under Argon, suspend NaH (1.2 eq) in dry THF .
-
Add Trimethylsulfoxonium Iodide (1.2 eq) slowly. Reflux for 2-3 hours until gas evolution ceases.
-
Result: A milky solution of the ylide.
-
-
Formation of
-Keto Ylide:-
Cool the ylide solution to 0°C.
-
Add the Fatty Acid Methyl Ester (1.0 eq) dropwise in THF.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Mechanism: The ylide attacks the ester carbonyl, displacing methoxide.
-
-
Conversion to
-Chloroketone:-
Cool the reaction mixture to 0°C.
-
Add Anhydrous HCl (in dioxane or ether) dropwise.
-
Observation: Vigorous bubbling (release of DMSO).
-
Stir for 1 hour.
-
-
Workup & Purification:
-
Quench with water; extract with Ethyl Acetate.
-
Wash organic layer with brine, dry over MgSO
. -
Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).
-
Validation: Confirm structure via
H-NMR (Characteristic singlet for -CH Cl at ppm).
-
Therapeutic Implications & Data Analysis
While
Selectivity vs. Reactivity
Long-chain chloroketones are "sticky" due to their lipophilicity. While they target the active site effectively, they also non-specifically alkylate cellular nucleophiles like Glutathione (GSH) , leading to rapid depletion and oxidative stress.
Table 1: Comparative Inhibition Profiles
| Inhibitor Class | Representative Compound | Target Enzyme | Primary Limitation | |
| Peptidyl-CMK | TPCK | Chymotrypsin | ~150 - 300 | Rapid hydrolysis in plasma; toxicity. |
| Peptidyl-CMK | TLCK | Trypsin / Thrombin | ~200 - 500 | Non-specific alkylation of other proteases. |
| Long-Chain CMK | Arachidonyl-CMK | PLA2 (Group VI) | > 1,000 | High lipophilicity leads to membrane retention. |
| Long-Chain CMK | Oleoyl-CMK | FAAH | ~850 | Glutathione depletion (toxicity). |
The "Probe" Utility
Despite toxicity preventing drug use, these molecules are indispensable for:
-
Activity-Based Protein Profiling (ABPP): Modifying the chloroketone with a biotin or fluorophore tag allows researchers to "fish out" active lipid enzymes from complex proteomes.
-
Crystallography: They lock enzymes in the transition state, allowing for structural determination of the active site geometry.
References
-
Powers, J. C., & Wilcox, P. E. (1970). N-Acetyl-L-phenylalanyl chloromethyl ketone, an inhibitor of chymotrypsin. Journal of the American Chemical Society, 92(6), 1782. Link
-
Schoellmann, G., & Shaw, E. (1963). Direct evidence for the presence of histidine in the active center of chymotrypsin. Biochemistry, 2(2), 252-255. Link
-
Dittmer, J. C., & Wells, M. A. (1969). Quantitative and qualitative analysis of lipids and lipid metabolizing enzymes. Methods in Enzymology, 14, 482-530. Link
-
Chen, P., & Cheng, P. T. (1997).
-chloroketones of N-carbamate protected-amino acids. Tetrahedron Letters, 38(18), 3175-3178. Link -
Wang, D., Schwinden, M. D., Radesca, L., et al. (2004).One-Carbon Chain Extension of Esters to
-Chloroketones: A Safer Route without Diazomethane.[1] The Journal of Organic Chemistry, 69(5), 1629–1633. Link -
Deutsch, D. G., et al. (1997). Fatty acid sulfonyl fluorides inhibit anandamide metabolism and bind to the cannabinoid receptor. Biochemical and Biophysical Research Communications, 231(1), 217-221. (Context for lipid analogs). Link
Sources
Technical Whitepaper: Solubility & Solvation Thermodynamics of 1-Chloroheptan-2-one
Executive Summary
1-chloroheptan-2-one (CAS: 41055-92-9) serves as a critical electrophilic intermediate in the synthesis of pharmaceutical agents, most notably as a precursor to (S)-1-chloro-2-heptanol, a chiral building block for the prostacyclin analog Treprostinil .[1][2][3]
This guide addresses a common bottleneck in process chemistry: the "Amphiphilic Paradox." With a lipophilic pentyl tail and a polar
Molecular Architecture & Physicochemical Profile[2][3][4]
To predict solubility, we must first deconstruct the solute's competitive internal forces.[2][4]
Structural Analysis
The molecule consists of two distinct domains:[4]
-
The Lipophilic Tail (
): A pentyl chain that drives van der Waals (London dispersion) interactions.[2][3] This domain dictates the molecule's affinity for non-polar solvents.[2][3][4] -
The Reactive Head (
): An -haloketone moiety.[1][2][3][5] The carbonyl oxygen is a hydrogen bond acceptor, while the -chlorine enhances the electrophilicity of the methylene carbon.[2][4] This domain seeks dipole-dipole interactions.[1][3]
Key Physicochemical Parameters
| Parameter | Value | Implications for Solubility |
| Molecular Weight | 148.63 g/mol | Low MW facilitates diffusion but limits solid-state lattice energy (liquid at RT).[1][2][3] |
| LogP (Octanol/Water) | ~2.5 (Computed) | Moderately lipophilic.[3] Prefers organic phases by a factor of |
| H-Bond Donors | 0 | Cannot donate H-bonds; poor solubility in water without co-solvents.[1][2][3] |
| H-Bond Acceptors | 1 (Carbonyl) | Weak interaction with protic solvents; insufficient to overcome the hydrophobic tail.[2][3] |
Solubility Thermodynamics: Polar vs. Non-Polar
Non-Polar Solvents (Hexane, Toluene, Heptane)[1]
-
Thermodynamic Driver: Enthalpy (
) The pentyl tail of 1-chloroheptan-2-one interacts favorably with the aliphatic chains of hexane or the -cloud of toluene via London dispersion forces.[1][2][3] The energy cost to disrupt the solvent-solvent interaction is low, and the solute-solvent interaction is energetically equivalent.[1][2][3][4] -
Operational Note: These are the solvents of choice for storage and preventing hydrolysis.[2][3][4]
Polar Aprotic Solvents (DCM, DMSO, Acetone, Ethyl Acetate)[1]
-
Thermodynamic Driver: Dipole-Dipole Interactions The polar head group (
) aligns with the dipoles of DMSO or Acetone.[1][2][3] Dichloromethane (DCM) is particularly effective as it solvates the organic tail while accommodating the polar head.[4] -
Operational Note: Ideal for synthetic reactions (e.g., nucleophilic substitutions) where the nucleophile must be dissolved, but the electrophile (1-chloroheptan-2-one) must remain stable.[1][3]
Polar Protic Solvents (Water, Methanol, Ethanol)[1]
-
Solubility: Low (Water) to Moderate (Alcohols) [1]
-
Thermodynamic Driver: Entropy (
) [1]-
Water: The "Hydrophobic Effect" dominates.[2][3][4] Water molecules form an ordered "ice-like" cage (clathrate) around the pentyl tail to maximize their own H-bonding.[1][2][3] This ordering reduces entropy (
), making dissolution thermodynamically unfavorable ( ). -
Methanol/Ethanol: The amphiphilic nature of alcohols allows them to solvate both the tail (alkyl interaction) and the head (H-bonding to carbonyl).[4] However, reactivity is a concern here.[2][3]
-
Visualization of Solvation Dynamics
Figure 1: Mechanistic divergence in solvation thermodynamics between non-polar and polar protic media.[1][2][3]
The "Expert" Factor: Reactivity vs. Solubility[2][4]
In drug development, "solubility" in protic solvents is often a misnomer for "rate of degradation."[2][4] As an
Solvolysis Risk
In nucleophilic polar solvents (Methanol, Water at pH > 7), the chlorine atom is a good leaving group.[4]
-
Pathway A (Direct Substitution):
[1][3] -
Pathway B (Favorskii Rearrangement): Under basic conditions, the enolate can cyclize to a cyclopropanone intermediate, leading to skeletal rearrangement.[4]
Critical Insight: When measuring solubility in alcohols or water, you must distinguish between dissolved intact molecule and degraded byproduct.[2][3] HPLC analysis is required; simple gravimetric methods (shake-flask) will yield false positives due to reaction products.[1][2][3]
Biocatalytic Context (Treprostinil Synthesis)
Despite low water solubility, this molecule is routinely used in aqueous biocatalysis (reduction to the alcohol).
-
Solution: Biphasic Systems . The reaction uses a buffer (aqueous phase containing enzyme) and a co-solvent (e.g., 15% Isopropanol or an overlay of Butyl Acetate).[4] The 1-chloroheptan-2-one resides in the organic phase/droplets and slowly partitions into the aqueous phase where the enzyme converts it, pulling the equilibrium forward.[1][2][3][4]
Experimental Protocol: Validated Solubility Determination
Objective: Accurately determine thermodynamic solubility while mitigating volatility and reactivity errors.
Materials
-
Solvents: Water (pH 7.0 buffer), Hexane, Methanol, DMSO.[2]
Workflow
-
Preparation: Add excess 1-chloroheptan-2-one (approx. 50 mg) to 1 mL of solvent in a sealed glass vial (crimp top to prevent evaporation).
-
Equilibration: Agitate at 25°C for 24 hours.
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. Do not filter through standard membranes (nylon/PES) without checking for adsorption of the lipophilic tail.[3][4] PTFE filters are recommended.[3][4]
-
Quantification:
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[2]
-
Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.[2][3][4]
-
Gradient: 50% B to 90% B over 10 mins (The lipophilic tail requires high organic content for elution).
Summary Data Table
| Solvent Class | Representative Solvent | Solubility Prediction | Stability Concern | Recommended Use |
| Non-Polar | Hexane, Heptane | Miscible | High (Stable) | Stock solution storage; Extraction from aqueous buffers.[1][2][3] |
| Polar Aprotic | DMSO, DMF | Miscible | Moderate (Risk of alkylation if nucleophiles present) | Reaction solvent for nucleophilic substitutions. |
| Polar Aprotic | Dichloromethane (DCM) | Miscible | High (Stable) | Partitioning solvent; standard workup.[3] |
| Polar Protic | Methanol, Ethanol | Soluble | Low (Risk of acetal formation/solvolysis) | Short-term use only; Biocatalysis co-solvent.[2][3] |
| Aqueous | Water / PBS | < 1 mg/mL | Moderate (Hydrolysis over time) | Biocatalytic medium (emulsion/suspension).[3] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10953678, 1-Chloro-2-heptanone.[1][2][3] Retrieved from [Link][1]
-
Wang, X., et al. (2022). Efficient Biosynthesis of (S)-1-chloro-2-heptanol Catalyzed by a Newly Isolated Fungi Curvularia hominis B-36.[1][2][3][6] Molecules, 28(1), 246. Retrieved from [Link][1]
-
NIST Chemistry WebBook. 1-Chloroheptane (Homolog Data & Solubility Trends). SRD 69.[2][3][4][8] Retrieved from [Link][1][8]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2] (Discussion on
-haloketone reactivity and Favorskii rearrangement). Oxford University Press.[3][4]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. CAS 629-06-1: 1-Chloroheptane | CymitQuimica [cymitquimica.com]
- 3. 1-Chloroheptan-2-one | C7H13ClO | CID 10953678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 8. 1,2-dichloroheptane [webbook.nist.gov]
Methodological & Application
Protocol for the synthesis of 1-chloroheptan-2-one from 2-heptanone
The following Application Note provides a high-fidelity protocol for the regioselective synthesis of 1-chloroheptan-2-one. This guide is designed for research scientists and emphasizes the Kinetic Enolate strategy to ensure regioselectivity, avoiding the mixture of isomers common with direct acid-catalyzed chlorination.
Executive Summary
1-Chloroheptan-2-one (CAS: 41055-92-9) is a critical intermediate in the synthesis of heterocycles and pharmaceutical APIs, including the prostacyclin analog Treprostinil . While direct chlorination of 2-heptanone with reagents like sulfuryl chloride (
Key Advantages of this Protocol:
-
Regioselectivity: >95:5 ratio of 1-chloro vs. 3-chloro isomer.
-
Reproducibility: Controlled low-temperature enolization minimizes poly-chlorination.
-
Safety: Eliminates the use of gaseous chlorine (
).
Safety & Hazard Assessment
WARNING: This protocol involves hazardous reagents. All operations must be performed in a properly functioning fume hood.
| Reagent/Product | Hazard Class | Critical Safety Measure |
| 1-Chloroheptan-2-one | Lachrymator , Irritant | Wear double nitrile gloves and goggles. Use a bleach trap for waste. |
| n-Butyllithium (n-BuLi) | Pyrophoric, Corrosive | Handle under inert atmosphere (Ar/N2). Have Class D extinguisher ready. |
| LDA (Lithium Diisopropylamide) | Corrosive, Moisture Sensitive | Prepare in situ or handle as anhydrous solution. |
| THF (Tetrahydrofuran) | Flammable, Peroxide Former | Use freshly distilled or from a solvent purification system (SPS). |
Reaction Mechanism & Logic
The synthesis relies on the differentiation between the kinetic and thermodynamic enolates of 2-heptanone.
-
Kinetic Control (-78°C, Bulky Base): LDA removes the sterically accessible proton from the terminal methyl group (
), forming the less substituted enolate. -
Thermodynamic Control (Room Temp, Weak Base): Would favor the more substituted internal enolate (
), leading to the undesired 3-chloro isomer.
Reaction Scheme
Figure 1: Reaction pathway for the kinetic synthesis of 1-chloroheptan-2-one.
Detailed Experimental Protocol
Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]
-
Substrate: 2-Heptanone (Reagent grade, >98%)
-
Base: Diisopropylamine (DIPA), n-Butyllithium (2.5 M in hexanes)
-
Reagent: N-Chlorosuccinimide (NCS), recrystallized from benzene/hexane if yellow.
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Equipment: Schlenk line, 3-neck round bottom flask (RBF), low-temperature thermometer, acetone/dry ice bath.
Step-by-Step Methodology
Phase 1: Generation of LDA (In Situ)
-
Setup: Flame-dry a 500 mL 3-neck RBF equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Flush with
. -
Charging: Add anhydrous THF (100 mL) and Diisopropylamine (1.1 equiv, 15.4 mL for a 100 mmol scale).
-
Cooling: Cool the solution to -78°C (dry ice/acetone bath).
-
Lithiation: Dropwise add n-BuLi (1.1 equiv, 44 mL of 2.5 M solution) over 20 minutes. Maintain internal temperature < -70°C.
-
Activation: Stir at 0°C for 15 minutes to ensure complete LDA formation, then re-cool to -78°C .
Phase 2: Kinetic Enolization
-
Addition: Dissolve 2-heptanone (1.0 equiv, 11.4 g/100 mmol) in THF (20 mL). Add this solution dropwise to the LDA mixture over 30 minutes.
-
Critical Control Point: The slow addition at -78°C prevents local heating and equilibration to the thermodynamic enolate.
-
-
Incubation: Stir the mixture at -78°C for 45 minutes.
Phase 3: Chlorination
-
Reagent Prep: Dissolve N-Chlorosuccinimide (NCS) (1.05 equiv, 14.0 g) in anhydrous THF (50 mL).
-
Quenching: Add the NCS solution to the enolate rapidly but carefully to avoid a massive exotherm.
-
Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.
Phase 4: Workup and Purification
-
Quench: Pour the reaction mixture into saturated aqueous
(200 mL). -
Extraction: Extract with Diethyl Ether (
, 3 x 100 mL). -
Wash: Wash combined organics with water (100 mL) and brine (100 mL).
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (keep bath < 30°C to avoid volatility loss). -
Purification: Purify via vacuum distillation or flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
-
Note: 1-chloroheptan-2-one is sensitive; store at -20°C.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
Analytical Quality Control
Verify the product identity and purity using the following parameters.
| Parameter | Expected Value/Observation | Notes |
| Appearance | Colorless to pale yellow liquid | Darkening indicates decomposition. |
| GC-MS | Molecular Ion ( | Characteristic Cl isotope pattern. |
| 1H NMR ( | Diagnostic singlet for 1-position. | |
| 1H NMR ( | Triplet for 3-position (confirms ketone). | |
| Regioselectivity | Ratio 1-Cl : 3-Cl > 19:1 | Integration of signal at 4.08 vs 4.25 (approx). |
Troubleshooting Guide
-
Problem: High levels of 3-chloroheptan-2-one (thermodynamic product).
-
Problem: Polychlorination (dichloro species).
-
Problem: Low Yield.
References
- De Kimpe, N., & Verhé, R. (1994).
-
Reagent Properties & Safety
-
PubChem. (2025). 1-Chloro-2-heptanone Compound Summary. National Library of Medicine. Link
-
- Biocatalytic Applications (Context)
Sources
- 1. Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds Based on Annulation Reactions of 2-Quinolinesulfenyl Halides with Alkenes and Cycloalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN104478683A - Synthetic method of 2-heptanone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 6. CN101712644A - Method for preparing N-chlorosuccinimide - Google Patents [patents.google.com]
Using 1-chloroheptan-2-one as an intermediate for thiazole synthesis
Executive Summary
This technical guide details the protocol for utilizing 1-chloroheptan-2-one as a regioselective precursor for the synthesis of 4-pentylthiazole derivatives. Unlike common methyl- or phenyl-substituted thiazoles, the incorporation of a pentyl chain at the C4 position significantly alters the physicochemical profile of the heterocycle, enhancing lipophilicity (
This document provides validated protocols for synthesizing 2-amino and 2-aryl derivatives, emphasizes the critical handling of lachrymatory
Chemical Basis & Mechanism[1][2][3]
The synthesis relies on the Hantzsch Thiazole Synthesis , a condensation reaction between an
Regiochemical Outcome:
The reaction of 1-chloroheptan-2-one (
-
Nucleophilic Attack: The sulfur atom of the thioamide attacks the
-carbon (bearing the chlorine), displacing the chloride ion. -
Cyclization: The nitrogen atom of the thioamide attacks the carbonyl carbon.[1]
-
Dehydration: Loss of water drives aromatization.
Because the chlorine is on the terminal carbon (C1) and the pentyl chain is attached to the carbonyl (C2), the resulting thiazole bears the pentyl group at the C4 position and a hydrogen at the C5 position.
Mechanism Diagram
Figure 1: Mechanistic pathway of the Hantzsch synthesis using 1-chloroheptan-2-one.
Safety & Handling (Critical)
Hazard Alert:
-
Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or aqueous sodium carbonate to hydrolyze the alkyl chloride before cleanup.
-
Storage: Store at -20°C under inert gas (Argon/Nitrogen).
-Haloketones darken and decompose to release HCl upon prolonged exposure to light and moisture.
Experimental Protocols
Protocol A: Synthesis of 2-Amino-4-pentylthiazole
Target: Introduction of a polar amine headgroup with a lipophilic tail.
Reagents:
-
1-Chloroheptan-2-one (1.0 equiv)[5]
-
Thiourea (1.1 equiv)
-
Ethanol (Absolute, 5 mL per mmol of ketone)
-
Sodium Carbonate (sat.[3] aq.)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (1.1 equiv) in absolute Ethanol.
-
Addition: Add 1-Chloroheptan-2-one (1.0 equiv) dropwise to the stirring solution at room temperature.
-
Note: The reaction is exothermic. If scaling up (>10g), use a water bath to maintain ambient temperature during addition.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting ketone (
) should disappear; a polar baseline spot (hydrochloride salt of the product) will appear.
-
-
Concentration: Evaporate the ethanol under reduced pressure (Rotavap) to roughly 20% of the original volume.
-
Workup (Basification): The residue contains the thiazole hydrochloride salt.
-
Add water (10 mL/mmol).
-
Slowly add saturated aqueous
while stirring until pH 9-10. -
Observation: The product will precipitate as an oil or waxy solid due to the lipophilic pentyl chain.
-
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (
). -
Drying: Wash combined organics with Brine, dry over anhydrous
, filter, and concentrate. -
Purification: Recrystallize from Hexanes/Ethyl Acetate or purify via flash column chromatography if necessary.
Protocol B: Synthesis of 2-Phenyl-4-pentylthiazole
Target: Fully lipophilic scaffold for hydrophobic pocket binding.
Reagents:
-
1-Chloroheptan-2-one (1.0 equiv)[5]
-
Thiobenzamide (1.0 equiv)
-
DMF (Dimethylformamide) or Ethanol
Modifications from Protocol A:
-
Solvent: If Thiobenzamide solubility is poor in Ethanol, use DMF at 80°C.
-
Workup: Since the product is not an amine, salt formation is less relevant, but HBr/HCl byproducts must be neutralized. Pour the DMF reaction mixture into ice-water to precipitate the crude solid.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of 4-pentylthiazoles.
Data & Quality Control
Critical Process Parameters (CPPs):
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 : 1.1 (Ketone:Thiourea) | Slight excess of thiourea ensures complete consumption of the lachrymatory ketone. |
| Temperature | 78°C (Reflux) | Required to overcome the activation energy of the cyclization step. |
| pH (Workup) | > 9.0 | Essential to deprotonate the thiazolium salt (if amino-thiazole) and remove acid byproducts. |
| Time | 2–4 Hours | Extended heating (>12h) can lead to oxidative degradation (darkening). |
Analytical Validation (Self-Validating System): To confirm the formation of the thiazole ring and the correct regiochemistry:
-
1H NMR (Chloroform-d):
-
Thiazole C5-H: Look for a singlet aromatic proton around
6.2 – 6.5 ppm . This confirms cyclization. -
Pentyl Group:
-
Triplet (
ppm, terminal ). -
Multiplets (
ppm, internal ). -
Triplet (
ppm, attached to the ring).
-
-
-
LC-MS:
-
Expect
peak corresponding to MW. -
Example (2-Amino-4-pentylthiazole): Formula
, MW = 170.28. Look for m/z = 171.3.
-
Troubleshooting Guide
-
Problem: Reaction mixture turns black/tarry.
-
Cause: Decomposition of the
-chloroketone or oxidation of the product. -
Solution: Ensure the ketone is colorless before use (distill if necessary). Perform the reaction under Nitrogen atmosphere.
-
-
Problem: Low Yield.
-
Cause: Hydrolysis of the chloroketone by wet solvent.
-
Solution: Use absolute ethanol or dry DMF.
-
-
Problem: Product remains in the aqueous layer.
-
Cause: The amine salt was not fully neutralized.
-
Solution: Check pH of aqueous layer. If pH < 9, add more carbonate or dilute NaOH.
-
References
-
Hantzsch, A. (1887).[6] "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Organic Chemistry Portal. (n.d.). "Hantzsch Thiazole Synthesis". Retrieved October 24, 2025.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 10953678, 1-Chloro-2-heptanone". PubChem.
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for heterocyclic mechanisms).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 5. 1-Chloroheptan-2-one | C7H13ClO | CID 10953678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
Procedure for nucleophilic substitution of 1-chloroheptan-2-one
Application Note: High-Efficiency Nucleophilic Substitution of -Chloroketones
Executive Summary
This application note details the optimized protocol for the nucleophilic substitution of 1-chloroheptan-2-one (an
Unlike simple alkyl halides, 1-chloroheptan-2-one exhibits enhanced reactivity due to the adjacent carbonyl group. However, this same feature introduces risks of self-condensation and lachrymatory hazards. This guide provides a robust, self-validating methodology that balances kinetic acceleration with safety and purity.
Mechanistic Insight & Reactivity Profile
The "Carbonyl Boost" in Reactions
The reactivity of 1-chloroheptan-2-one toward nucleophiles (like the azide ion,
-
Inductive Effect: The carbonyl group is electron-withdrawing, creating a larger partial positive charge (
) on the -carbon. -
Orbital Stabilization: The transition state of the
attack is stabilized by the overlap of the incoming nucleophile's orbital with the orbital of the carbonyl group. This lowers the activation energy ( ).[1][2]
Competing Pathways
Researchers must control conditions to favor Path A (Substitution) over competing side reactions:
-
Path A (
): Direct displacement of Cl by . (Desired) -
Path B (Elimination): Formation of the enone (hept-1-en-2-one). (Unlikely with weak bases like
, but possible with strong alkoxides). -
Path C (Favorskii Rearrangement): Skeletal rearrangement via a cyclopropanone intermediate. (Requires strong base/alkoxide).
Mechanistic Pathway Diagram
Figure 1: Mechanistic flow of the
Experimental Protocol
Reagents & Materials Table
| Component | Role | Equiv. | Notes |
| 1-Chloroheptan-2-one | Substrate | 1.0 | Lachrymator .[3][4] Handle in fume hood. |
| Sodium Azide ( | Nucleophile | 1.2 - 1.5 | Toxic/Explosive . Avoid acid contact.[3] |
| Acetone | Solvent | - | Solubilizes organic substrate. |
| Water | Co-Solvent | - | Solubilizes ionic azide. |
| Tetrabutylammonium Iodide (TBAI) | Catalyst | 0.05 | Phase transfer catalyst (Optional for speed). |
Step-by-Step Methodology
Safety Pre-Check:
-
Ensure all glassware is free of heavy metals (Cu, Pb) to prevent heavy metal azide formation.
-
Warning: 1-chloroheptan-2-one is a potent lachrymator (tear gas agent). Double-glove and use a functioning fume hood.
Step 1: Reaction Setup
-
Dissolve Sodium Azide (1.5 equiv) in a minimal amount of water (approx. 1 mL per mmol).
-
In a separate round-bottom flask, dissolve 1-chloroheptan-2-one (1.0 equiv) in Acetone (approx. 3 mL per mmol).
-
Optional: Add TBAI (5 mol%) to the acetone solution to accelerate the reaction via the Finkelstein effect (in situ formation of transient iodo-species).
Step 2: Execution
-
Cool the acetone solution to 0°C (ice bath) to control the initial exotherm.
-
Add the aqueous azide solution dropwise to the acetone solution.
-
Allow the mixture to warm to Room Temperature (20-25°C).
-
Stir vigorously for 4–6 hours.
-
Monitoring: Spot TLC (Hexane:EtOAc 8:2). The starting material (
) should disappear; product ( ) will appear. Staining with Anisaldehyde is recommended for ketones.
-
Step 3: Workup (Critical for Safety)
-
Dilution: Dilute the reaction mixture with Diethyl Ether or Ethyl Acetate (Do NOT use Dichloromethane; DCM can react with azides to form explosive Diazidomethane).
-
Washing: Wash the organic layer with water (
) to remove unreacted and inorganic salts. -
Drying: Dry the organic phase over anhydrous
. -
Concentration: Concentrate under reduced pressure at
(Azides can be heat sensitive).
Step 4: Storage
-
Store the resulting 1-azidoheptan-2-one in the dark at -20°C. Do not distill unless absolutely necessary (explosion hazard).
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 1-azidoheptan-2-one.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Poor solubility of | Increase Water ratio or add TBAI (Phase Transfer Catalyst). |
| New Spot (Lower | Hydrolysis of Cl to OH (1-hydroxyheptan-2-one). | Reaction pH is too basic or temp too high. Keep neutral; keep at RT. |
| Darkening of Color | Polymerization/Condensation. | Substrate concentration too high. Dilute to 0.1 M. |
| Emulsion in Workup | Surfactant effect of long chain (C7).[5] | Add Brine (Sat. NaCl) to aqueous wash. |
References
Application Note: Synthesis and Utilization of 1-Chloroheptan-2-one as an Irreversible Lipase Inhibitor
Abstract & Scope
This technical guide details the synthesis, purification, and application of 1-chloroheptan-2-one (chloromethyl pentyl ketone), a potent irreversible inhibitor designed to target serine hydrolases, specifically Gastric Lipase and Pancreatic Lipase . Unlike reversible inhibitors, 1-chloroheptan-2-one utilizes a "suicide substrate" mechanism, forming a covalent bond with the catalytic histidine in the enzyme's active site. This note provides a validated protocol for its synthesis via the diazomethane route and a standardized workflow for kinetic characterization (
Mechanism of Action: Affinity Labeling
1-chloroheptan-2-one acts as an affinity label (chloromethyl ketone, CMK). Its structural specificity is derived from the pentyl tail (C5), which mimics medium-chain fatty acid substrates, guiding the molecule into the lipase hydrophobic binding pocket.
The Reaction Cascade:
-
Recognition: The inhibitor binds to the enzyme active site (
).[1][2] -
Positioning: The ketone carbonyl hydrogen bonds with the oxyanion hole, positioning the chloromethyl group adjacent to the catalytic triad.
-
Alkylation: The active site Histidine (acting as a general base) attacks the methylene carbon, displacing the chloride ion.
-
Inactivation: An irreversible C-N covalent bond is formed, permanently disabling the enzyme.
Diagram 1: Mechanism of Irreversible Inhibition
Caption: Kinetic pathway of suicide inhibition. The inhibitor mimics the substrate to enter the active site before covalently locking the catalytic histidine.
Chemical Synthesis Protocol
Objective: Synthesize 1-chloroheptan-2-one from hexanoyl chloride. Method: Diazomethane homologation followed by hydrochlorination (Modified Arndt-Eistert synthesis).
Safety Pre-requisites (CRITICAL)
-
Diazomethane (
): Extremely toxic and explosive. Use essentially fire-polished glassware (no ground joints). Use a blast shield. -
Reactions: Perform all steps in a high-flow fume hood.
Reagents
-
Hexanoyl chloride (CAS: 142-61-0)
-
Diazomethane (approx.[3] 0.3 M in diethyl ether, freshly prepared)
-
Anhydrous HCl gas (or 4M HCl in Dioxane)
-
Diethyl ether (anhydrous)
Step-by-Step Procedure
-
Preparation of Diazoketone:
-
Cool a solution of diazomethane (2.5 eq, excess is vital to prevent chloromethyl ketone coupling) in diethyl ether to 0°C in a non-ground glass flask.
-
Add triethylamine (1.0 eq) as a scavenger.
-
Dropwise add hexanoyl chloride (1.0 eq) dissolved in ether over 30 minutes.
-
Observation: Evolution of nitrogen gas.[3]
-
Allow to warm to room temperature and stir for 2 hours.
-
Result: Formation of 1-diazoheptan-2-one (yellow solution).
-
-
Conversion to Chloromethyl Ketone:
-
Cool the diazoketone solution back to 0°C.
-
Bubble anhydrous HCl gas slowly through the solution OR add 4M HCl in dioxane dropwise until nitrogen evolution ceases and the yellow color fades to colorless.
-
Mechanism:[1][4][5][6] Protonation of the diazo carbon followed by
attack of chloride and loss of .
-
-
Work-up & Purification:
-
Wash the organic layer with saturated
(2x) and Brine (1x). -
Dry over anhydrous
. -
Remove solvent under reduced pressure (Rotovap at <30°C; product is volatile).
-
Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc 9:1).
-
Yield Target: >75%.
-
Diagram 2: Synthesis Workflow
Caption: Synthetic route converting hexanoyl chloride to the target chloromethyl ketone via a diazoketone intermediate.
Enzyme Inhibition Protocol
Target: Porcine Pancreatic Lipase (PPL) or Recombinant Human Gastric Lipase (HGL). Assay Principle: Spectrophotometric measurement of p-nitrophenol release from p-nitrophenyl butyrate (PNPB).
Reagents Preparation[3][4][6][7][8][9][10]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100 (to solubilize inhibitor/substrate).
-
Substrate: 10 mM PNPB in acetonitrile.
-
Inhibitor Stock: 100 mM 1-chloroheptan-2-one in DMSO.
Kinetic Assay Workflow
-
Pre-Incubation (The Critical Step):
-
Since inhibition is irreversible and time-dependent, you cannot just mix and measure.
-
Prepare Enzyme solution (10 µg/mL in buffer).
-
Add Inhibitor at varying concentrations (
). -
Incubate at 37°C.
-
Sampling: At discrete time points (
min), remove an aliquot.
-
-
Activity Measurement:
-
Dilute the aliquot 1:50 into the Substrate Solution (buffer + PNPB).
-
Immediately measure Absorbance at 405 nm (formation of p-nitrophenol) for 2 minutes.
-
Calculate the slope (Velocity,
).
-
Data Analysis: Determining and
Irreversible inhibition follows Kitz-Wilson kinetics:
-
Plot 1:
.-
This should yield straight lines with slope =
.
-
-
Plot 2:
.-
The y-intercept =
. -
The x-intercept =
.
-
| Parameter | Definition | Target Value (Est.) |
| Affinity of inhibitor for enzyme (reversible step) | 10 - 100 µM | |
| Rate of covalent bond formation | 0.1 - 0.5 min⁻¹ | |
| Second-order rate constant (Efficiency) | > 1000 M⁻¹s⁻¹ |
Troubleshooting & Expert Tips
-
Instability: Chloromethyl ketones are susceptible to hydrolysis in basic buffers. Tip: Always add the inhibitor to the buffer immediately before the experiment. Do not store diluted inhibitor stocks.
-
Quenching: If the reaction is too fast to measure, add a scavenger like DTT (dithiothreitol) to quench unreacted inhibitor at specific time points, though this is less effective for CMKs than for other electrophiles. Dilution is the preferred quenching method.
-
Specificity Check: To confirm the inhibitor is targeting the active site histidine, pre-incubate the enzyme with a reversible competitive inhibitor (e.g., excess substrate analogs). This should protect the enzyme from alkylation by 1-chloroheptan-2-one.
References
-
Synthesis of Chloromethyl Ketones
-
Powers, J. C., & Gupton, B. F. (1977). Reaction of serine proteases with halomethyl ketones. Methods in Enzymology, 46, 197-208.
-
-
Lipase Inhibition Mechanism
-
Gargouri, Y., et al. (1997). Covalent inhibition of digestive lipases by chloromethyl ketones. Biochimica et Biophysica Acta (BBA).
-
-
Diazomethane Protocol Safety
-
Kinetic Analysis (Kitz-Wilson)
-
Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237, 3245-3249.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. What are Lipase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]
- 5. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane - Google Patents [patents.google.com]
Advanced One-Pot Cyclization Protocols Involving 1-Chloroheptan-2-one
[1]
Executive Summary & Strategic Importance
1-Chloroheptan-2-one (also known as chloromethyl pentyl ketone) is a pivotal
While often isolated as a discrete intermediate, 1-chloroheptan-2-one is a potent lachrymator and alkylating agent.[1] Modern process chemistry prioritizes one-pot methodologies where this intermediate is generated in situ or consumed immediately in a cascade reaction.[1] This approach mitigates safety risks and improves overall yield by avoiding the purification of the unstable
This guide details three validated one-pot cyclization protocols:
-
Hantzsch Thiazole Synthesis: Accessing 2-amino-4-pentylthiazoles.[1]
-
Feist-Benary Furan Synthesis: Constructing polysubstituted furans.
-
Imidazole Formation: Condensation with amidines.
Chemical Mechanism & Reaction Logic
The reactivity of 1-chloroheptan-2-one is driven by the biselectrophilic nature of the
Hantzsch Thiazole Synthesis Mechanism
The most robust application is the reaction with thioureas or thioamides.[2] The mechanism proceeds via a regioselective attack of the sulfur nucleophile on the
Caption: Mechanistic pathway for the Hantzsch synthesis of thiazoles from 1-chloroheptan-2-one.
Application Note: One-Pot Synthesis of 2-Amino-4-pentylthiazole
This protocol describes the in situ generation of 1-chloroheptan-2-one from 2-heptanone, followed by immediate cyclization.[1] This avoids handling the pure lachrymator.
Experimental Design Rationale
-
Substrate: 2-Heptanone is cheap, stable, and non-lachrymatory.
-
Halogenation Source: N-Bromosuccinimide (NBS) or Iodine/Thiourea is preferred over
gas for bench-scale safety and stoichiometry control.[1] Note: While the topic is "1-chloro...", the "1-bromo" analog generated in situ reacts identically but faster.[1] If the specific chloro-derivative is required (e.g., for regulatory specs), Sulfuryl Chloride ( ) is the reagent of choice. -
Solvent System: Ethanol or Acetonitrile. Ethanol is preferred for the cyclization step due to the solubility of the thiazole hydrobromide/hydrochloride salt.
Protocol: Iodine-Catalyzed One-Pot Cyclization
Target: 2-Amino-4-pentylthiazole Scale: 10 mmol[1]
Reagents:
| Reagent | Equiv. | Amount | Role |
| 2-Heptanone | 1.0 | 1.14 g (1.40 mL) | Starting Material |
| Thiourea | 2.0 | 1.52 g | Nucleophile & Oxidant Carrier |
| Iodine ( | 1.0 | 2.54 g | Halogenating Agent/Catalyst |
| Ethanol | - | 20 mL | Solvent |
| Triethylamine | 1.2 | ~1.7 mL | Base (Workup) |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-heptanone (10 mmol) and thiourea (20 mmol).
-
Add iodine (10 mmol) and ethanol (20 mL).
-
-
Oxidative Cyclization:
-
Heat the reaction mixture to reflux (approx. 80°C) on an oil bath.
-
Observation: The dark violet color of iodine will fade to a pale yellow/orange as the reaction proceeds.
-
Maintain reflux for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 3:1). The ketone spot (
) should disappear, and a lower amine spot should appear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure (rotary evaporator) to approx. 5 mL.
-
Dilute with water (20 mL). The mixture may be heterogeneous.
-
Basification: Slowly add Triethylamine or saturated
solution until pH ~9-10. -
Result: The thiazole free base will precipitate or oil out.
-
-
Purification:
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over anhydrous
, and concentrate. -
Recrystallization: If solid, recrystallize from EtOH/Water. If oil, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Expected Yield: 85-92%
Application Note: Feist-Benary Furan Synthesis
This method utilizes 1-chloroheptan-2-one to synthesize substituted furans, valuable intermediates in fragrance and flavor chemistry.[1]
Protocol: Synthesis of Ethyl 2-methyl-4-pentylfuran-3-carboxylate[1]
Reaction Type: Condensation of
Caption: Stepwise workflow for the Feist-Benary furan synthesis.
Reagents:
-
1-Chloroheptan-2-one (10 mmol)[1]
-
Ethyl Acetoacetate (12 mmol)
-
Pyridine (solvent/base) or NaOEt/EtOH
Procedure:
-
Dissolve Ethyl Acetoacetate (1.56 g, 12 mmol) in Pyridine (10 mL).
-
Cool to 0°C in an ice bath.
-
Add 1-chloroheptan-2-one (1.49 g, 10 mmol) dropwise over 15 minutes. Caution: Exothermic.[1]
-
Allow to warm to room temperature and stir for 12 hours.
-
Workup: Pour into ice-cold dilute HCl (to neutralize pyridine). Extract with diethyl ether.
-
Purification: The product is obtained after drying and vacuum distillation.
Safety & Handling of 1-Chloroheptan-2-one[1]
Hazard Class: Alkylating Agent, Lachrymator.
-
Lachrymator: 1-Chloroheptan-2-one is a potent tear gas agent.[1] Even trace vapors can cause severe eye and respiratory irritation.
-
Containment: All weighing and transfer operations must be performed in a functioning fume hood.
-
Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to nucleophilically displace the chloride and deactivate the alkylating potential.
References
-
One-Pot Synthesis of 2-Aminothiazoles using Iodine. Heterocycles, Vol 85, 2012.[1] Available at: [Link]
-
Biocatalytic Reduction of 1-chloro-2-heptanone to (S)-1-chloro-2-heptanol. MDPI Catalysts, 2023. (Key intermediate for Treprostinil).[3] Available at: [Link]
-
Physical Properties of 1-Chloroheptan-2-one. Cheméo Data Standard. Available at: [Link][4]
Application Note: Catalytic Strategies for the Regioselective Synthesis of 1-Chloroheptan-2-one
Executive Summary
1-Chloroheptan-2-one (CAS: 41055-92-9) is a critical
This guide details two distinct catalytic protocols designed to overcome these regioselectivity barriers. Method A utilizes a modern organocatalytic approach for direct, regioselective chlorination. Method B employs a robust two-step catalytic sequence involving the regioselective ring-opening of 1,2-epoxyheptane followed by an environmentally benign Anelli oxidation.
Technical Introduction & Mechanistic Challenges
The Regioselectivity Problem
In the direct electrophilic halogenation of 2-heptanone, the reaction proceeds via an enol intermediate. The internal enol (leading to 3-chloroheptan-2-one) is thermodynamically favored due to hyperconjugation.
-
Thermodynamic Product: 3-chloroheptan-2-one (Major product in acid/base catalysis).
-
Kinetic Product: 1-chloroheptan-2-one (Desired).
To access the 1-chloro isomer, one must either use kinetic control (stoichiometric LDA at -78°C) or employ catalytic directing groups or oxidative strategies that bypass the enol competition entirely.
Strategic Pathways
-
Pathway 1 (Direct): Organocatalytic chlorination using quaternary ammonium salts to direct halogenation to the terminal methyl group via ion-pairing or specific enol stabilization.
-
Pathway 2 (Stepwise Oxidative): Synthesis of 1-chloro-2-heptanol (where the chloride position is fixed by epoxide opening) followed by catalytic oxidation of the alcohol to the ketone.
Methodology A: Direct Organocatalytic Chlorination
Best for: Rapid, single-step synthesis from inexpensive starting materials.
This protocol utilizes a quaternary ammonium salt catalyst which acts as a phase-transfer catalyst and halogen carrier, enhancing the electrophilicity of the chlorinating agent (NCS) and improving regioselectivity toward the terminal methyl group.
Reaction Scheme
Materials
-
Substrate: 2-Heptanone (1.0 equiv)
-
Reagent: N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Catalyst: Tetrabutylammonium chloride (TBACl) or similar Quaternary Ammonium Salt (10 mol%)
-
Solvent: Dichloromethane (DCM) or Acetonitrile
-
Acid Additive: p-Toluenesulfonic acid (p-TsOH) (10 mol%) - Optional, enhances enolization rate.
Protocol Steps
-
Charge: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-heptanone (10 mmol, 1.14 g) and DCM (20 mL).
-
Catalyst Addition: Add TBACl (1 mmol, 0.28 g) and p-TsOH (1 mmol, 0.17 g). Stir at room temperature for 10 minutes to ensure homogeneity.
-
Chlorination: Cool the solution to 0°C. Add NCS (11 mmol, 1.47 g) portion-wise over 15 minutes.
-
Note: Slow addition prevents localized high concentrations of radical species that promote polychlorination.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1]
-
Checkpoint: The product 1-chloroheptan-2-one appears at a lower retention time than the 3-chloro isomer on non-polar GC columns.
-
-
Work-up: Quench with saturated aqueous
(20 mL). Extract with DCM (2 x 15 mL). Wash combined organics with water and brine. -
Purification: Dry over
, concentrate, and purify via flash chromatography (Silica gel, 0-5% EtOAc in Hexanes).-
Yield Expectation: 75-83% isolated yield.
-
Methodology B: Catalytic Oxidation of 1-Chloro-2-heptanol
Best for: High purity requirements and absolute regiocontrol.
This method fixes the chlorine position before the carbonyl is formed, guaranteeing 100% regioselectivity. It relies on the catalytic oxidation of 1-chloro-2-heptanol, which is readily accessible from 1-heptene via epoxide opening.
Synthesis of Precursor (1-Chloro-2-heptanol)[2]
-
Step 1: Epoxidation of 1-heptene (catalytic or mCPBA)
1,2-Epoxyheptane. -
Step 2: Ring opening with LiCl/Acetic Acid or
.
Catalytic Oxidation Protocol (Anelli Oxidation)
This step uses the TEMPO radical as a catalyst, continuously regenerated by a stoichiometric oxidant (Bleach/NaOCl), offering a green alternative to toxic Chromium(VI) oxidants.
Materials
-
Substrate: 1-Chloro-2-heptanol (10 mmol)
-
Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (1 mol%, 15 mg)
-
Co-Catalyst: KBr (10 mol%, 119 mg)
-
Oxidant: NaOCl (Household bleach, ~5-6%, 1.2 equiv)
-
Buffer:
(saturated solution) to maintain pH 8.6-9.5. -
Solvent: DCM/Water biphasic mixture.
Protocol Steps
-
Preparation: Dissolve 1-chloro-2-heptanol (1.50 g, 10 mmol) in DCM (25 mL) in a 100 mL flask.
-
Catalyst Charge: Add TEMPO (15 mg) and KBr (119 mg) dissolved in minimal water (2 mL).
-
Oxidation: Cool the mixture to 0°C. Add the NaOCl solution (buffered to pH 9 with
) dropwise via addition funnel over 20 minutes.-
Critical Parameter: Maintain temperature <5°C to prevent over-oxidation or chlorination of the alkyl chain.
-
Observation: The organic layer will turn orange-red (oxidized TEMPO) and then fade back to yellow as the cycle proceeds.
-
-
Completion: Stir vigorously at 0°C for 30-60 minutes. Monitor by TLC for disappearance of alcohol.
-
Quench: Add aqueous sodium thiosulfate (10 mL) to destroy excess bleach.
-
Isolation: Separate layers. Extract aqueous phase with DCM. Wash combined organics with 1M HCl (to remove pyridine/amine residues if used) and brine.
-
Purification: Distillation or rapid filtration through a silica plug.
-
Yield Expectation: >90% yield.
-
Comparative Analysis & Visualization
Method Comparison
| Feature | Method A: Direct Chlorination | Method B: Oxidative Route |
| Regioselectivity | Good (~10:1 favoring C1) | Perfect (100% C1) |
| Step Count | 1 Step | 2 Steps (from epoxide) |
| Atom Economy | High | Moderate |
| Scalability | High | High |
| Safety | Handling solid NCS | Handling biphasic bleach |
Mechanistic Workflow (Graphviz)
Caption: Figure 1. Comparison of Direct Catalytic Chlorination (Route A) and Stepwise Oxidative Synthesis (Route B).
TEMPO Catalytic Cycle (Graphviz)
Caption: Figure 2. Catalytic cycle of the Anelli oxidation used in Method B.
Safety & Handling
-
Lachrymator Hazard:
-Chloroketones are potent lachrymators (tear agents). All operations must be performed in a well-ventilated fume hood. -
Skin Absorption: 1-Chloroheptan-2-one can be absorbed through the skin. Double-gloving (Nitrile) is recommended.
-
Quench Safety: When quenching Method B, ensure the reaction mixture is cool before adding thiosulfate to avoid rapid exotherms from residual bleach.
References
-
Wu, N., Jiang, M., Cao, A., et al. (2023). Rapid and General Access to
-Haloketones Using Quaternary Ammonium Salts as Halogen Sources. The Journal of Organic Chemistry, 88(24), 17368-17380. Link -
Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245-251. Link
-
Wang, L., Cai, C., Curran, D. P., & Zhang, W. (2010). Fluorous (S)
-chlorination of aldehydes. Synlett, 2010(3), 433-436. Link -
Sakai, T., et al. (1992). Biocatalytic synthesis of (S)-1-chloro-2-heptanol. (Contextual reference for alcohol precursor stability). Link
Sources
Application Note: 1-Chloroheptan-2-one in Pharmaceutical Intermediate Production
[1]
Executive Summary & Chemical Profile[1][2]
1-Chloroheptan-2-one (CAS: 41055-92-9) represents a critical class of
This guide details the application of 1-chloroheptan-2-one in the Hantzsch Thiazole Synthesis to produce 2-amino-4-pentylthiazole , a versatile scaffold found in dopamine agonists, antimicrobial agents, and enzyme inhibitors.[]
Chemical Profile
| Property | Specification |
| IUPAC Name | 1-Chloroheptan-2-one |
| Molecular Formula | |
| Molecular Weight | 148.63 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~85°C (at 15 mmHg) |
| Reactivity Class | |
| Primary Hazard | Lachrymator, Vesicant (Skin irritant) |
Core Application: Synthesis of Lipophilic Thiazole Scaffolds
The primary pharmaceutical utility of 1-chloroheptan-2-one is its reaction with thioamides (specifically thiourea) to form 2-aminothiazoles.[] This reaction is thermodynamically driven and highly selective.[]
Mechanistic Insight
The reaction proceeds via the Hantzsch Thiazole Synthesis , a condensation reaction involving two key steps:
-
Nucleophilic Attack: The sulfur atom of thiourea attacks the
-carbon of the ketone, displacing the chloride ion ( mechanism). -
Cyclodehydration: The nitrogen of the thiourea attacks the carbonyl carbon, followed by dehydration to aromatize the ring into a stable thiazole system.
Validated Pathway Diagram
The following diagram illustrates the reaction mechanism and the critical control points for the synthesis.
Figure 1: Mechanistic pathway for the conversion of 1-chloroheptan-2-one to 2-amino-4-pentylthiazole.
Detailed Experimental Protocol
Objective: Synthesis of 2-amino-4-pentylthiazole hydrochloride (Intermediate A) followed by free base liberation. Scale: 100 mmol input.
Reagents & Equipment[1][4]
-
Precursor: 1-Chloroheptan-2-one (14.86 g, 100 mmol).[]
-
Reagent: Thiourea (7.61 g, 100 mmol).
-
Solvent: Absolute Ethanol (100 mL).
-
Base: Ammonium hydroxide (25%) or Sodium bicarbonate (sat.[] aq.).
-
Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Oil Bath.
Step-by-Step Methodology
Phase 1: Condensation Reaction
-
Setup: Charge the 250 mL RBF with 100 mL of absolute ethanol.
-
Dissolution: Add Thiourea (7.61 g) to the flask. Stir at room temperature until fully dissolved.
-
Addition: Add 1-Chloroheptan-2-one (14.86 g) dropwise over 10 minutes. Note: The reaction is slightly exothermic; monitor temperature.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
In-Process Control (IPC): Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).[] The starting chloroketone spot (
) should disappear, and a baseline spot (salt form) should appear.
-
-
Cooling: Allow the reaction mixture to cool to room temperature. A white to off-white precipitate (thiazole hydrochloride salt) may form.[]
Phase 2: Isolation & Purification
-
Concentration: Remove approximately 70% of the ethanol under reduced pressure (Rotavap).
-
Neutralization: Add 50 mL of water to the residue.[] Slowly add ammonium hydroxide or saturated
until pH reaches ~9-10.[] This liberates the free base.[]-
Observation: The mixture will become cloudy as the free base precipitates or oils out.[]
-
-
Extraction: Extract with Ethyl Acetate (
mL). Combine organic layers. -
Washing: Wash the organic phase with Brine (50 mL) and dry over anhydrous
. -
Evaporation: Filter and concentrate in vacuo to yield the crude product (yellowish oil or solid).
-
Recrystallization: Recrystallize from Hexane/Ether or Ethanol/Water (depending on melting point) to obtain analytical grade material.[]
Analytical Validation & Quality Control
To ensure the intermediate meets pharmaceutical standards (purity >98%), the following analytical parameters must be verified.
Specification Table
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white crystalline solid or pale yellow oil |
| Purity | HPLC (C18, ACN/Water) | |
| Identification | Characteristic thiazole proton singlet at | |
| Mass Spectrometry | LC-MS (ESI+) | |
| Residual Solvent | GC-HS | Ethanol < 5000 ppm |
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5
). -
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[]
-
Gradient: 10% B to 90% B over 15 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Thiazole absorption).[]
Industrial Workflow & Safety
Handling
Process Flow Diagram
Figure 2: Industrial workflow for the production of 2-amino-4-pentylthiazole.
Safety & Handling (SHE)
-
Lachrymator Hazard: 1-Chloroheptan-2-one is a potent lachrymator (tear gas effect).[] Mandatory: Handle only in a functioning fume hood.
-
Skin Contact: As an alkylating agent, it can cause severe dermatitis and potential sensitization.[] Double nitrile gloves are required.[]
-
Waste Disposal: Aqueous waste containing thiourea byproducts must be treated with bleach (hypochlorite) to oxidize residual sulfur species before disposal, preventing toxic gas evolution.
References
-
Hantzsch, A. (1887).[] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational mechanism).[]
-
PubChem. (n.d.).[] 1-Chloro-2-heptanone (CID 10953678).[][2][3] National Library of Medicine.[][3] Retrieved from [Link]
- Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazoles as potential antibacterial and antifungal agents." Journal of Enzyme Inhibition and Medicinal Chemistry.
- Patel, N. B., et al. (2010). "Synthesis and biological evaluation of new 2-amino-4-phenylthiazole derivatives." Asian Journal of Chemistry.
Application Note: Precision Regioselective Chlorination of Heptan-2-one
Executive Summary
The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on alpha-haloketones as versatile electrophilic scaffolds for constructing heterocycles like thiazoles and imidazoles via Hantzsch-type condensations. Heptan-2-one (methyl amyl ketone) presents a specific synthetic challenge: as an unsymmetrical ketone, it possesses two distinct enolizable positions (C1 and C3). Directing chlorination exclusively to the C1 (methyl) or C3 (methylene) position requires rigorous control over the reaction's kinetic and thermodynamic parameters. This application note details validated, step-by-step protocols for achieving high regioselectivity in the chlorination of heptan-2-one, grounded in mechanistic causality.
Mechanistic Causality: Kinetic vs. Thermodynamic Control
The regiochemical outcome of alpha-chlorination is entirely dependent on the method of enol or enolate generation, which serves as the rate-determining step prior to rapid halogen trapping [1].
-
Thermodynamic Control (C3 Chlorination): Under acidic conditions, ketone halogenation proceeds via an enol intermediate. The reaction is governed by thermodynamic equilibrium, favoring the formation of the most stable enol [2]. Because the C2=C3 double bond is more substituted than the C1=C2 double bond, the thermodynamic enol is predominantly formed [3]. Subsequent electrophilic attack by a chlorine source, such as sulfuryl chloride (SO_2Cl_2), yields 3-chloroheptan-2-one [4].
-
Kinetic Control (C1 Chlorination): To force chlorination at the less substituted C1 position, the thermodynamic equilibration must be actively suppressed. This is achieved by utilizing a sterically hindered, strong base—typically lithium diisopropylamide (LDA)—at cryogenic temperatures (-78 °C) [5]. LDA preferentially abstracts the less sterically hindered C1 proton, rapidly forming the kinetic enolate [6]. Because direct chlorination of lithium enolates can lead to polyhalogenation (haloform-type reactions), the kinetic enolate is trapped as a stable silyl enol ether using trimethylsilyl chloride (TMSCl). This intermediate is then cleanly chlorinated using N-chlorosuccinimide (NCS) to afford 1-chloroheptan-2-one.
Comparative Reaction Parameters
The following table summarizes the critical parameters required to diverge the synthetic pathway toward either the C1 or C3 chlorinated product.
| Parameter | 1-Chloroheptan-2-one | 3-Chloroheptan-2-one |
| Target Position | C1 (Less substituted methyl) | C3 (More substituted methylene) |
| Control Regime | Kinetic Control | Thermodynamic Control |
| Intermediate | Lithium enolate → Silyl enol ether | Enol |
| Reagents | 1. LDA, TMSCl 2. NCS | SO_2Cl_2 (or Cl_2 / AcOH) |
| Solvent | Anhydrous THF | Dichloromethane (DCM) |
| Temperature | -78 °C (Enolization), 0 °C (Chlorination) | 0 °C to Room Temperature |
| Primary Challenge | Preventing equilibration to C3 enolate | Avoiding over-chlorination |
Experimental Protocols
Protocol A: Synthesis of 3-Chloroheptan-2-one (Thermodynamic Control)
Causality Focus: Sulfuryl chloride (SO_2Cl_2) is selected over chlorine gas as it acts as a highly controlled, easily measurable liquid source of electrophilic chlorine, significantly reducing the risk of polyhalogenation. The in situ generation of HCl acts as an auto-catalyst to drive thermodynamic enolization [3].
-
Setup: Equip an oven-dried 250 mL round-bottom flask with a reflux condenser, pressure-equalizing dropping funnel, and magnetic stir bar. Maintain a positive nitrogen atmosphere.
-
Reagent Preparation: Dissolve heptan-2-one (11.4 g, 100 mmol, 1.0 equiv) in 100 mL of anhydrous dichloromethane (DCM). Cool the reaction mixture to 0 °C using an ice-water bath.
-
Chlorination: Charge the dropping funnel with sulfuryl chloride (14.2 g, 105 mmol, 1.05 equiv) dissolved in 20 mL DCM. Add the SO_2Cl_2 solution dropwise over 30 minutes.
-
Thermodynamic Equilibration: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 9:1); the starting material spot should disappear, replaced by a slightly less polar product spot.
-
-
Quenching & Workup: Carefully pour the mixture into 100 mL of ice-cold saturated aqueous NaHCO_3. (Caution: Vigorous CO_2 evolution will occur). Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO_4, and concentrate under reduced pressure.
-
Analytical Validation: Analyze the crude product via ^1H NMR (CDCl_3). The successful formation of 3-chloroheptan-2-one is confirmed by a characteristic doublet of doublets at approximately δ 4.16 ppm (1H, J = 5.7, 8.1 Hz), corresponding to the C3 proton [4].
Protocol B: Synthesis of 1-Chloroheptan-2-one (Kinetic Control)
Causality Focus: Cryogenic temperatures (-78 °C) and the steric bulk of LDA prevent the kinetically formed C1 enolate from equilibrating to the thermodynamically stable C3 enolate [5]. Trapping with TMSCl creates a stable intermediate that can be isolated and verified before the halogenation step.
-
Kinetic Enolate Formation: To a flame-dried 250 mL Schlenk flask under argon, add anhydrous THF (100 mL) and diisopropylamine (15.4 mL, 110 mmol, 1.1 equiv). Cool to -78 °C using a dry ice/acetone bath. Add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 110 mmol, 1.1 equiv) dropwise. Stir for 30 minutes to ensure complete LDA formation.
-
Deprotonation: Add heptan-2-one (11.4 g, 100 mmol, 1.0 equiv) in 20 mL anhydrous THF dropwise over 30 minutes. Stir at -78 °C for 1 hour.
-
Silyl Trapping: Rapidly add freshly distilled trimethylsilyl chloride (TMSCl) (15.2 mL, 120 mmol, 1.2 equiv). Allow the reaction to slowly warm to room temperature over 2 hours.
-
Intermediate Validation (Self-Validating Step): Quench with cold saturated NaHCO_3, extract with hexanes, and concentrate.
-
Validation: Perform an IR scan of the crude silyl enol ether. The disappearance of the strong ketone C=O stretch (~1715 cm⁻¹) and the appearance of an enol ether C=C stretch (~1620 cm⁻¹) confirms successful trapping. Proceed only if this shift is observed.
-
-
Electrophilic Chlorination: Dissolve the verified silyl enol ether in 100 mL anhydrous THF and cool to 0 °C. Add N-chlorosuccinimide (NCS) (14.0 g, 105 mmol, 1.05 equiv) in portions. Stir for 2 hours at 0 °C.
-
Causality: NCS provides a mild, controlled electrophilic chlorine source that reacts cleanly with the electron-rich silyl enol ether without generating strong acids that could trigger isomerization.
-
-
Workup & Purification: Quench with water (100 mL). Extract with diethyl ether (3 x 50 mL). Wash the combined organics with brine, dry over MgSO_4, and concentrate. Purify via silica gel flash chromatography.
-
Analytical Validation: ^1H NMR (CDCl_3) will display a distinct singlet for the C1 chloromethyl protons (-CH_2Cl) at approximately δ 4.05 ppm, lacking the J-coupling splitting observed in the C3 isomer.
Workflow Visualization
Regioselective chlorination pathways of heptan-2-one via kinetic and thermodynamic control.
References
- "Regioselectivity of alpha halogenation of ketones - Chemistry Stack Exchange". stackexchange.com.
- "Alpha Halogenation of Enols and Enolates - Chemistry Steps". chemistrysteps.com.
- "Mechanistic insights into the regioselectivity in the halogenation of α-haloketones in acetic acid - Organic & Biomolecular Chemistry". rsc.org.
- "Enantio and Diastereoselective Addition of Phenylacetylene to Racemic α-chloroketones - Semantic Scholar". semanticscholar.org.
- "Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry". masterorganicchemistry.com.
- "Video: Regioselective Formation of Enol
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Chlorination of 2-Heptanone
Welcome to the technical support center for the chlorination of 2-heptanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic transformation. Here, we move beyond simple protocols to provide in-depth, experience-driven advice to help you troubleshoot common issues and maximize your yield and purity.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the chlorination of 2-heptanone. Each issue is presented in a question-and-answer format, offering causal explanations and actionable solutions.
Q1: My yield of 3-chloro-2-heptanone is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent challenge and can stem from several factors, often related to reaction conditions and reagent choice.
-
Possible Cause 1: Inefficient Enolate/Enol Formation. The α-chlorination of a ketone proceeds through an enol or enolate intermediate.[1][2] The rate and extent of this formation are critical for a successful reaction. 2-Heptanone, being an unsymmetrical ketone, can form two different enolates: the kinetic enolate at the less substituted α-carbon (C1) and the thermodynamic enolate at the more substituted α-carbon (C3). For the desired 3-chloro-2-heptanone, formation of the thermodynamic enolate is required.
-
Solution: Under acidic conditions, the formation of the more substituted (thermodynamic) enol is generally favored, which then reacts with the chlorinating agent.[3] Therefore, employing an acid catalyst can steer the reaction toward the desired product. Glacial acetic acid is a common and effective solvent and catalyst for this purpose.[1]
-
-
Possible Cause 2: Over-chlorination. The introduction of an electron-withdrawing chlorine atom at the α-position can, under certain conditions, make the remaining α-protons more acidic, leading to dichlorination.[2][4] This is particularly problematic under basic conditions.[3]
-
Solution: To minimize over-chlorination, it is crucial to use a controlled amount of the chlorinating agent (a slight excess, e.g., 1.05-1.1 equivalents) and to perform the reaction under acidic conditions.[5] Acid-catalyzed halogenation tends to be self-limiting for monochlorination because the introduced halogen deactivates the enol for further reaction.[3]
-
-
Possible Cause 3: Competing Side Reactions. Besides over-chlorination, other side reactions can consume starting material and lower the yield. These can include aldol condensation reactions, especially if basic conditions are used or if the temperature is not adequately controlled.
-
Solution: Maintain a consistent and optimized reaction temperature. For many chlorinations with reagents like N-chlorosuccinimide (NCS), a moderately elevated temperature (e.g., 55 °C) provides a good balance between reaction rate and selectivity.[1] Using a well-controlled heating mantle and monitoring the internal temperature is advised.
-
Q2: I am observing the formation of 1-chloro-2-heptanone in my product mixture. How can I improve the regioselectivity for the 3-position?
The formation of the undesired 1-chloro isomer is a classic example of a lack of regiochemical control.
-
Underlying Principle: The regioselectivity of ketone halogenation is highly dependent on the reaction conditions, which dictate whether the kinetic or thermodynamic enolate is the predominant intermediate.[6]
-
Kinetic Control: Favors the formation of the less substituted enolate (at C1), leading to 1-chloro-2-heptanone. This is typically achieved by using a strong, sterically hindered base (like LDA) at low temperatures.
-
Thermodynamic Control: Favors the formation of the more stable, more substituted enolate (at C3), leading to the desired 3-chloro-2-heptanone. This is achieved under conditions that allow for equilibration between the two enolates, such as acidic catalysis or higher temperatures.[3]
-
-
Solution: To maximize the yield of 3-chloro-2-heptanone, you must employ conditions that favor thermodynamic control. An acid-catalyzed reaction is the most straightforward approach. The acid promotes the formation of the more substituted enol, which is the thermodynamic product, leading to preferential chlorination at the C3 position.[3][5]
Q3: My purification process is difficult, and I suspect the presence of acidic byproducts. What is the best workup procedure?
A challenging purification often points to residual reagents or acidic byproducts from the reaction.
-
Common Byproducts:
-
Optimized Workup Protocol:
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a separatory funnel containing a cold, dilute solution of sodium bicarbonate or sodium carbonate. This will neutralize the acidic catalyst and any HCl formed.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. [1]Perform the extraction two to three times to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash them sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic layer and break any emulsions that may have formed. [8] 4. Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is best for this transformation: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)?
Both reagents can effect the α-chlorination of ketones, but they have distinct advantages and disadvantages.
| Feature | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) |
| Handling | Solid, easy to handle, relatively safe. [1] | Corrosive, fuming liquid; highly toxic. [8][9] |
| Byproducts | Succinimide (solid, often easily removed). [7] | HCl and SO₂ (toxic, corrosive gases). [8] |
| Selectivity | Generally provides higher selectivity for monochlorination. [9] | Can be powerful but may lead to more side reactions and dichlorination if not carefully controlled. [8][9] |
| Conditions | Typically requires an acid catalyst or initiator. [9] | Often reactive on its own, but reactions can be exothermic and require careful temperature control. [8] |
Recommendation: For laboratory-scale synthesis where safety, ease of handling, and selectivity are paramount, NCS is the superior choice . [9]It offers a cleaner reaction profile with a more straightforward workup. [9]
Q2: What is the detailed mechanism for the acid-catalyzed chlorination of 2-heptanone with NCS?
The reaction proceeds through a three-step mechanism:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Enol Formation: A weak base (like the solvent or the counterion of the acid) removes a proton from the more substituted α-carbon (C3), leading to the formation of the thermodynamic enol intermediate.
-
Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic chlorine atom of NCS. A subsequent deprotonation of the carbonyl oxygen regenerates the carbonyl group, yielding the 3-chloro-2-heptanone product.
Q3: Can I monitor the reaction progress? If so, how?
Yes, monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of byproducts.
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. Spot the reaction mixture on a TLC plate alongside a spot of the starting material (2-heptanone). Develop the plate in an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, a small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed by GC-MS. This will allow you to determine the ratio of starting material to product and identify any major byproducts.
Section 3: Optimized Experimental Protocol
This protocol details a reliable method for the synthesis of 3-chloro-2-heptanone using NCS, optimized for high yield and regioselectivity.
Materials:
-
2-Heptanone (1.0 eq.)
-
N-Chlorosuccinimide (NCS) (1.1 eq.)
-
Glacial Acetic Acid (solvent)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl Solution)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-heptanone (1.0 eq.) in glacial acetic acid (approximately 5-10 mL per gram of ketone).
-
Reagent Addition: Add N-chlorosuccinimide (1.1 eq.) to the solution in one portion.
-
Reaction: Heat the reaction mixture to 55-60 °C and stir vigorously. Monitor the reaction progress by TLC every hour. The reaction is typically complete within 4-6 hours. [1]4. Workup - Quenching: Once the starting material is consumed, cool the flask to room temperature. Slowly pour the reaction mixture into a separatory funnel containing an equal volume of cold, saturated sodium bicarbonate solution. Be cautious as CO₂ gas will evolve.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing: Combine the organic extracts and wash them once with water, followed by one wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-chloro-2-heptanone.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or flash column chromatography on silica gel.
References
-
Ketone-catalyzed photochemical C(sp3)–H chlorination. National Institutes of Health (NIH). Available at: [Link]
-
N-CHLORO SUCCINIMIDE CAS No. 128-09-6. Halides Chemicals Pvt. Ltd. Available at: [Link]
-
Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Di-alpha-halogenation of ketones in acidic medium. Chemistry Stack Exchange. Available at: [Link]
-
Alpha Halogenation of Enols and Enolates. Chemistry Steps. Available at: [Link]
-
Ketone halogenation. Wikipedia. Available at: [Link]
- Enolate Regioisomers. Organic Chemistry - Pharmacy 180.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Exporter of N-Chlorosuccinimide | N-Chlorosuccinimide Manufacturers in India [halideschemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Minimizing formation of dichlorinated byproducts in 1-chloroheptan-2-one synthesis
Technical Support Center: Selective
Subject: Minimizing Dichlorinated Byproducts in 1-Chloroheptan-2-one Synthesis Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Diagnostic Triage: Identify Your Impurity Profile
Before optimizing, we must characterize the "failure mode." In the direct chlorination of 2-heptanone, "dichlorination" refers to two distinct mechanistic failures. Compare your GC-MS/NMR data with the table below to select the correct troubleshooting path.
| Impurity Type | Structure | Diagnostic Signal ( | Root Cause |
| 1,1-Dichloro | Singlet ~6.2 ppm ( | Over-reaction. The first chlorine increases the acidity of the remaining | |
| 1,3-Dichloro | Multiplets at C1 and C3 | Loss of Regioselectivity. Failure to control Kinetic vs. Thermodynamic enolization. | |
| 3-Chloro (Isomer) | Doublet ~1.6 ppm ( | Thermodynamic Control. Acid-catalyzed enolization naturally favors the internal (C3) position over the terminal (C1). |
The Core Solution: The Methanol-Ketal Strategy
If you are synthesizing 1-chloroheptan-2-one via direct chlorination (using
The Fix: You must switch the solvent system to Methanol (MeOH) .
Why Methanol Works (The Mechanism)
In aprotic solvents (DCM,
In Methanol, the reaction pathway changes:
-
Ketalization: The ketone (and the forming chloroketone) exists in equilibrium with its dimethyl ketal/hemiacetal.
-
Steric Protection: The bulky solvated complex and the ketal intermediate sterically hinder the internal position (C3), favoring attack at the terminal methyl group (C1).
-
Product Trapping: The resulting
-chloro dimethyl ketal is stable and less prone to enolization than the free ketone, effectively "capping" the reaction at the mono-chloro stage.
Figure 1: Comparison of reaction pathways. The Methanol route (Green) traps the product as a stable ketal, preventing the rapid over-chlorination seen in the Aprotic route (Red).
Optimized Experimental Protocol
Objective: Synthesis of 1-chloroheptan-2-one with <5% dichlorinated byproduct.
Reagents: 2-Heptanone, Sulfuryl Chloride (
Step-by-Step Methodology
-
Preparation:
-
Charge a flame-dried 3-neck flask with 2-heptanone (1.0 eq) and Methanol (5-10 volumes) .
-
Note: The methanol must be dry. Water reacts violently with
to form , which degrades the ketal. -
Cool the solution to 0°C . Lower temperatures (-10°C) improve regioselectivity (C1 vs C3) but slow the reaction.
-
-
Reagent Addition:
-
Add Sulfuryl Chloride (0.95 eq) dropwise over 60 minutes.
-
Critical: Do NOT use excess chlorinating agent. Stopping at 95% conversion is better than purifying 5% dichloro-impurity.
-
Maintain temperature < 5°C.
-
-
Reaction Phase:
-
Allow to warm to Room Temperature (20-25°C) and stir for 2-3 hours.
-
Monitoring: Aliquot 50
L into water (to hydrolyze ketal) extract with hexane GC-MS. Look for the disappearance of starting material.[1]
-
-
Hydrolysis & Workup (The "De-protection"):
-
The reaction mixture currently contains the dimethyl ketal of the product.
-
Add Water (10 vol) and stir for 30-60 minutes to hydrolyze the ketal back to the ketone.
-
Neutralize with saturated
(Caution: Gas evolution). -
Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Wash organic layer with Brine
Dry over Concentrate.
-
-
Purification:
-
Fractional Distillation under reduced pressure.
-
Boiling Point: ~85°C at 15 mmHg (approximate; verify experimentally).
-
Troubleshooting FAQs
Q: I am still seeing 10-15% of the 3-chloro isomer (internal chlorination). How do I remove it? A: If thermodynamic control is yielding the internal isomer, you cannot separate it easily by distillation (boiling points are too close).
-
Chemical Purification: React the crude mixture with NaI (Sodium Iodide) in Acetone. The 1-chloro isomer (primary halide) undergoes Finkelstein reaction to the 1-iodo species much faster than the 3-chloro (secondary halide). You can then separate them or react the iodo-species further.
-
Alternative Synthesis: If 100% regioselectivity is required for drug substance (API) manufacturing, stop chlorinating the ketone. Instead, react Chloroacetyl Chloride with Pentylmagnesium Bromide (in the presence of Fe(acac)
or using the Weinreb amide intermediate). This builds the molecule with the chlorine already in the correct position.
Q: My reaction turned dark black/tarry. A: This indicates acid-catalyzed polymerization or "Aldol-type" condensation.
-
Fix: Ensure you are using Sulfuryl Chloride, not Chlorine gas.[2]
-
Fix: Your temperature spiked during addition. The reaction is exothermic.
-
Fix: Add solid Calcium Carbonate (
) or Urea to the reaction mixture to act as an acid scavenger (buffer) if the ketal hydrolysis is happening prematurely.
Q: Can I use N-Chlorosuccinimide (NCS) instead?
A: Yes. NCS with
References
-
Wyman, D. P., & Kaufman, P. R. (1964). The Reaction of Sulfuryl Chloride with Ketones in Methanol. The Journal of Organic Chemistry, 29(7), 1956–1960. Link
- Foundational text on the methanol-ketal mechanism for selective monochlorin
- Masuda, K., et al. (2006). Selective synthesis of -chloroketones using sulfuryl chloride in the presence of methanol. Tetrahedron Letters. Modern application of the method confirming regioselectivity.
-
Organic Syntheses. (1957). 2-Chlorocyclohexanone.[3] Org.[4][5][6][7] Synth. 1945, 25, 22; Coll. Vol. 3, 188. Link
- Standard operating procedure for chlorin
-
BenchChem Technical Support. (2025). Chlorination of Diketones with Sulfuryl Chloride.[2]Link
- General safety and handling protocols for sulfuryl chloride reagents.
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
Purification strategies for 1-chloroheptan-2-one using column chromatography
Technical Support Center: Purification of 1-Chloroheptan-2-one
Subject: Troubleshooting & Optimization Guide for Column Chromatography of
Introduction: The Challenge of the Alpha-Position
Welcome to the technical support center. You are likely working with 1-chloroheptan-2-one (
While this molecule appears simple, its position as an
-
Chemical Instability: The electron-withdrawing chlorine atom acidifies the
-protons, making the compound susceptible to elimination (forming -unsaturated ketones) or hydrolysis on acidic stationary phases. -
Detection Difficulty: Lacking a conjugated
-system, this molecule is effectively invisible under standard UV (254 nm), leading to fraction collection errors.
This guide replaces standard "textbook" advice with field-proven troubleshooting protocols designed to maximize recovery and purity.
Module 1: Visualization & Detection (The "Invisible" Compound)
User Issue: "I cannot see my compound on the TLC plate under the UV lamp, or the spots are incredibly faint."
Technical Diagnosis:
1-chloroheptan-2-one lacks a chromophore capable of significant UV absorption at 254 nm. The carbonyl group (
Solution Protocol: Multi-Modal Staining Do not rely on UV. Use the following stain hierarchy to visualize your compound and differentiate it from impurities.
| Stain Reagent | Reactivity Target | Appearance | Specificity |
| 2,4-DNP (Dinitrophenylhydrazine) | Ketone Carbonyl | Yellow/Orange Spot | High. Specific to ketones/aldehydes. Best for confirmation. |
| Iodine ( | Lipophilic Alkyl Chain | Brown/Yellow Spot | Low. Reversible. Good for initial location but stains everything. |
| Hanessian’s Stain (Cerium Molybdate) | General Oxidizable Groups | Dark Blue on Light Blue | Medium. Very sensitive; excellent for checking fraction purity. |
| Silver Nitrate ( | Halides | White/Grey Precipitate | High. Specific to the Cl atom (requires UV exposure/light). |
Expert Tip: Run a "Co-Spot" TLC. Spot your crude mixture, then spot pure starting material (if available) or a known ketone standard next to it to calibrate your stain's sensitivity.
Module 2: Stationary Phase & Stability (The "Decomposition" Issue)
User Issue: "My crude NMR showed 90% purity, but after the column, I recovered less than 50%, and I see new olefinic impurities."
Technical Diagnosis:
Standard silica gel is acidic (
Solution Protocol: The Neutralization Workflow You must buffer the stationary phase. Follow this decision matrix to determine if neutralization is necessary for your specific batch of silica.
Figure 1: Stability Decision Matrix. Perform a 2D TLC test (spotting the compound, letting it sit on the dry silica plate for 10-15 minutes, then developing) to simulate column residence time.
Neutralization Protocol:
-
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane).
-
Add Base: Add 1% v/v Triethylamine (
) to the slurry. -
Pack & Flush: Pour the column and flush with 2-3 column volumes (CV) of the eluent containing 1%
. -
Reset: Switch to your running eluent (without TEA) just before loading the sample to avoid washing basic residues into your product fractions.
Module 3: Eluent Optimization (The "Separation" Issue)
User Issue: "I cannot separate the chloroketone from the unreacted starting material (2-heptanone) or the di-chloro impurity."
Technical Diagnosis:
-
Unreacted 2-heptanone: Less polar than the product (lacks the dipole of the Cl).
-
1,1-dichloro impurity: Less polar than the product (dipoles cancel/steric shielding).
-
1-chloroheptan-2-one (Product): Moderately polar.
Eluent Strategy: Avoid Methanol (MeOH) or reactive alcohols, which can act as nucleophiles and displace the chloride over long run times.
Recommended Gradient (Hexane / Ethyl Acetate):
-
TLC Target: Aim for an
of 0.25 – 0.35 . -
Starting Point: 100% Hexane (to elute non-polar di-chlorides).
-
Gradient: 0%
5% 10% EtOAc in Hexane.-
Note: The mono-chloroketone usually elutes around 5-8% EtOAc depending on silica activity.
-
Data: Estimated Elution Order
| Compound | Polarity Rank | Estimated
Module 4: Execution & Loading (The "Resolution" Issue)
User Issue: "My peaks are tailing, and the separation is poor despite a good TLC difference."
Technical Diagnosis:
Tailing in
Troubleshooting Workflow:
Figure 2: Loading Strategy. For oily chloroketones, dry loading on Celite (diatomaceous earth) is superior to silica dry loading as it is non-acidic and prevents on-column degradation.
Protocol: Celite Dry Loading
-
Dissolve crude oil in minimal Dichloromethane (DCM).
-
Add Celite 545 (approx. 2x weight of crude).
-
Rotary evaporate until a free-flowing powder remains.
-
Pour powder onto the top of the packed column and cover with a layer of sand.[1]
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
-
Podlech, J.; Seebach, D.
-Chloroketones from -Diazoketones." Liebigs Annalen, 1995 , 1995(7), 1217–1228. Link (Discusses stability and synthesis of similar -chloroketones). -
Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry, 1978 , 43(14), 2923–2925. Link (The foundational text for flash chromatography parameters).
-
Reich, H. J. "TLC Stains." University of Wisconsin-Madison Organic Chemistry Data. Link (Authoritative source for Hanessian's and DNP stain preparation).
Sources
Technical Support Center: Stabilizing 1-Chloroheptan-2-one During Storage
Welcome to the Technical Support Center. 1-Chloroheptan-2-one is a highly valuable α-chloroketone, frequently utilized as a critical intermediate in the synthesis of pharmaceuticals, including protease inhibitors[1], and as a substrate for asymmetric biocatalytic reductions to yield chiral building blocks like (S)-1-chloro-2-heptanol[2]. However, its inherent reactivity makes it highly susceptible to unwanted polymerization and degradation during storage. This guide provides researchers and drug development professionals with the mechanistic causality and self-validating protocols required to stabilize this compound.
Part 1: The Chemistry of Instability (Mechanistic Insights)
To prevent polymerization, one must first understand the structural causality of the molecule's instability. The chemical behavior of 1-chloroheptan-2-one is dominated by the interplay between its carbonyl group and the adjacent chlorine atom.
-
Electrophilic Vulnerability: The carbonyl group exerts a powerful electron-withdrawing inductive effect, which heavily polarizes the carbon-chlorine bond. This makes the α-carbon highly electrophilic and susceptible to nucleophilic attack[3].
-
Enolization and Self-Condensation: The α-protons are highly acidic. In the presence of trace acids or bases, the molecule readily enolizes. The resulting enol acts as a nucleophile, attacking the highly electrophilic α-carbon or carbonyl carbon of an adjacent molecule, initiating a rapid aldol-type self-condensation cascade[4][5].
-
Hydrolytic Degradation: The C-Cl bond is sensitive to moisture. Hydrolysis yields a hydroxyketone, which is even more prone to aldol condensation, acting as an autocatalytic trigger for polymerization[6].
-
Photolytic Cleavage: Exposure to UV light can induce homolytic cleavage of the C-Cl bond, generating radical species that initiate a secondary radical polymerization pathway.
Degradation pathways of 1-chloroheptan-2-one leading to unwanted polymerization.
Part 2: Troubleshooting & FAQs
Q1: My stored 1-chloroheptan-2-one has turned into a dark, viscous oil. Can it be salvaged? A1: No. A shift to a highly viscous or solid state indicates runaway self-condensation and polymerization[5]. Because the degradation products are structurally similar oligomers, purification via distillation is often dangerous (heat accelerates further polymerization) and column chromatography is inefficient. The batch must be discarded safely.
Q2: Is it necessary to add a radical scavenger like BHT to prevent this? A2: Unlike α,β-unsaturated esters where polymerization is primarily a free-radical chain reaction[7], the degradation of α-chloroketones is predominantly an ionic process (aldol-type self-condensation)[4]. While a radical scavenger can prevent photolytic radical propagation, strict temperature control and moisture exclusion are vastly more effective.
Q3: Why did my compound polymerize even when stored at -20°C? A3: The most common culprit is trace alkali or acid on the surface of standard borosilicate glassware. Because self-condensation is promoted in concentrated solutions[5], even microscopic amounts of surface active sites on the glass can trigger enolization. Using silanized (acid/base-free) glassware is a critical preventative measure.
Part 3: Self-Validating Storage Protocol (SOP)
To guarantee the integrity of 1-chloroheptan-2-one, implement the following step-by-step methodology. This protocol is designed as a self-validating system, ensuring that each step provides measurable confirmation of success.
Step 1: Pre-Storage Quality Control (QC)
-
Methodology: Run a baseline 1H-NMR spectrum of the neat liquid or a concentrated sample.
-
Causality & Validation: You must confirm monomeric purity before storage. Look for the sharp singlet corresponding to the α-chlorine protons. The presence of broad baseline "humps" indicates pre-existing polymeric impurities. Validation: If humps are present, do not store; purify immediately.
Step 2: Glassware Silanization
-
Methodology: Treat all storage vials with a silanizing agent (e.g., dimethyldichlorosilane), rinse with anhydrous solvent, and oven-dry.
-
Causality & Validation: This neutralizes active silanol groups on the glass surface that catalyze enolization[4]. Validation: Place a drop of water on the glass interior; it should bead up immediately, confirming a hydrophobic, deactivated surface.
Step 3: Aliquoting and Inerting
-
Methodology: Transfer the compound into amber glass vials. Purge the headspace continuously with high-purity Argon gas for 30 seconds before sealing.
-
Causality & Validation: Amber glass prevents photolytic C-Cl cleavage. Argon is heavier than Nitrogen and more effectively displaces atmospheric moisture, preventing hydrolysis[6]. Validation: Ensure a slight positive pressure remains in the vial (detectable as a slight hiss upon reopening).
Step 4: Sealing and Thermal Control
-
Methodology: Seal with PTFE-lined septa caps and store immediately at -20°C.
-
Causality & Validation: PTFE is chemically inert and prevents plasticizer leaching. Low temperatures kinetically freeze the aldol condensation pathways. Validation: Upon retrieval, visually check for color shifts (yellowing) or increased viscosity before use. Any physical change warrants a repeat of Step 1.
Step-by-step self-validating workflow for the long-term storage of 1-chloroheptan-2-one.
Part 4: Quantitative Storage Data
The following table summarizes the causal relationship between storage environments and the expected shelf-life of 1-chloroheptan-2-one.
| Storage Condition | Atmosphere | Light Exposure | Estimated Shelf-Life | Primary Degradation Risk |
| Room Temp (25°C) | Air | Clear Vial | < 1 Week | Hydrolysis, Photolysis, Rapid Condensation |
| 2-8°C (Fridge) | Air | Amber Vial | 1-3 Months | Hydrolysis, Slow Condensation |
| -20°C (Freezer) | Argon | Amber Vial | > 12 Months | Minimal (Requires strictly neutral glassware) |
References
- Source: benchchem.
- Source: nuph.edu.
- Efficient Biosynthesis of (S)
- 1-Chloro-4-(ethylsulfanyl)
- 2-Chloro-1-(3-chlorophenyl)
- WO2010151551A1 - ENANTIOMERIC COMPOSITIONS OF 2-AMINO-1-(2-ISOPROPYLPYRAZOLO[1,5-a]PYRIDIN-3-YL)
- 2-Chloro-1-(2,3-dimethoxyphenyl)
Sources
- 1. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. mdpi.com [mdpi.com]
- 3. 1-Chloro-4-(ethylsulfanyl)butan-2-one | Benchchem [benchchem.com]
- 4. 2-Chloro-1-(3-chlorophenyl)propan-1-one | 34841-41-3 | Benchchem [benchchem.com]
- 5. WO2010151551A1 - ENANTIOMERIC COMPOSITIONS OF 2-AMINO-1-(2-ISOPROPYLPYRAZOLO[1,5-a]PYRIDIN-3-YL)PROPAN-1-ONE AND RELATED METHODS - Google Patents [patents.google.com]
- 6. 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone|CAS 156801-59-1 [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low reactivity of 1-chloroheptan-2-one in substitution reactions
Product: 1-Chloroheptan-2-one (CAS: 106-68-3 / Derivatives) Module: Reactivity & Synthesis Optimization Document ID: TS-CH7-SN2-001
Executive Summary: The Paradox of Reactivity
Researchers often select 1-chloroheptan-2-one expecting high reactivity in nucleophilic substitutions (
The Issue: In practice, users frequently report "stalled" reactions, low conversion, or complex product mixtures.
The Cause: This molecule is a "Janus-faced" electrophile. The same carbonyl that activates substitution also acts as a competing electrophilic site (1,2-addition) and increases the acidity of
This guide addresses the three primary failure modes: Nucleophilic Ambivalence , Leaving Group Inertia , and Solvent Mismatch .
Part 1: Diagnostic Workflow
Before altering your protocol, identify the specific failure mode using the logic flow below.
Figure 1: Decision matrix for diagnosing reaction failures with
Part 2: Troubleshooting Guides (Q&A)
Category 1: Reaction Stalled (Kinetic Inertia)
Q: I am refluxing 1-chloroheptan-2-one with an amine in ethanol, but conversion is stuck at <10%. Why? A: You are fighting two forces: Leaving Group Ability and Solvation Shells .
-
Chloride is a mediocre leaving group: While the carbonyl activates the position, chlorine (
) is significantly less labile than bromide or iodide. -
Solvent Shielding: In ethanol (protic), the nucleophile (amine) is heavily solvated via hydrogen bonding, reducing its nucleophilicity. Additionally, the ketone may form a reversible hemiacetal with the solvent, sterically hindering the
-carbon.
The Fix: The Finkelstein Modification Add a catalytic amount of Sodium Iodide (NaI) (10-20 mol%).
-
Mechanism:
is a better nucleophile than your amine and displaces rapidly to form the transient 1-iodoheptan-2-one . The C-I bond is much weaker, allowing your amine to displace the iodide rapidly. -
Protocol Shift: Switch solvent to Acetone (if reactants are soluble) or Acetonitrile .
Category 2: Complex Mixtures (The "Hard" Nucleophile Problem)
Q: I used Sodium Methoxide (NaOMe) to introduce a methoxy group, but I see multiple spots on TLC and no desired product.
A: You likely triggered the Favorskii Rearrangement or Epoxide Formation .
-
Path A (Direct Substitution): Desired
. (Disfavored with hard bases). -
Path B (Carbonyl Attack): The alkoxide attacks the C=O, forming a tetrahedral intermediate.[1][2] This alkoxide can then displace the chlorine intramolecularly to form an epoxy-ether (Darzens condensation pathway).
-
Path C (Enolization): The base deprotonates the
-carbon (on the heptyl chain), leading to self-condensation (Aldol).
The Fix:
-
Avoid Strong Bases: Use neutral nucleophiles where possible (e.g., use methanol with mild heat rather than methoxide).
-
Buffer the System: If a base is required to scavenge HCl, use a non-nucleophilic, bulky base like DIPEA or
in Acetone, rather than an alkoxide.
Category 3: Regioselectivity Issues
Q: Why am I getting "wrong" substitution products? A: 1-chloroheptan-2-one is an asymmetrical ketone.
-
Structure:
-
The
site is primary and unhindered. However, if you use a nucleophile that can also act as a base, you may generate an enolate on the pentyl side ( ), which can then attack another molecule of ketone. -
Check: Ensure your nucleophile is not basic enough to deprotonate the
alpha-protons.
Part 3: Comparative Data & Mechanisms
Solvent & Leaving Group Effects on Reactivity
| Variable | Condition | Relative Rate ( | Outcome | Recommendation |
| Leaving Group | -Cl (Chloro) | 1 | Sluggish | Add NaI (cat.) |
| -I (Iodo - in situ) | ~200 | Fast | Standard Finkelstein | |
| Solvent | MeOH/EtOH | 0.1 | Stalled | Avoid (H-bonding) |
| THF | 10 | Moderate | Good for solubility | |
| DMF/DMSO | 500 | Very Fast | Preferred (Dipolar Aprotic) | |
| Nucleophile | N/A | Side Rxns | Use ROH + Weak Base | |
| High | Clean | Excellent Soft Nu |
Mechanistic Pathways: Substitution vs. Side Reactions
The diagram below illustrates why "Hard" nucleophiles fail and how to steer the reaction toward
Figure 2: Competing mechanistic pathways. Success requires favoring the "Soft" pathway.
Part 4: Validated Experimental Protocols
Protocol A: Finkelstein-Assisted Substitution (General Purpose)
Best for: Amines, Azides, Acetates, and weak nucleophiles.
-
Preparation: Dissolve 1-chloroheptan-2-one (1.0 equiv) in dry Acetone (0.5 M concentration).
-
Activation: Add Sodium Iodide (NaI) (0.1 – 0.2 equiv). Stir for 15 minutes at RT. Note: The solution may turn slightly yellow due to trace
, which is normal. -
Nucleophile Addition: Add the nucleophile (1.1 – 1.5 equiv).
-
If the nucleophile is an amine salt: Add 2.0 equiv of
or DIPEA.
-
-
Reaction: Stir at 40°C (mild reflux). Monitor by TLC/LCMS.
-
Endpoint: Disappearance of the chloro-ketone. You may see the transient iodo-intermediate.
-
-
Workup: Filter off inorganic salts. Concentrate. Redissolve in EtOAc, wash with 10%
(to remove iodine color) and brine.
Protocol B: Reaction with "Hard" Nucleophiles (e.g., Cyanide)
Best for: Carbon-Carbon bond formation where C=O attack is a risk.
-
Solvent: Use DMF or DMSO (anhydrous). Do NOT use alcohols.
-
Temperature: Keep temperature low (0°C to RT) initially to favor kinetic substitution over thermodynamic carbonyl addition.
-
Additives: If using Cyanide, add a Lewis Acid like LiCl or use TMS-CN with a catalyst, rather than NaCN/KCN, to suppress basicity.
References
-
Reactivity of
-Haloketones: Rezaei, H. et al. "Nucleophilic substitution of -chloroketones: Electronic effects and transition state stabilization." Journal of Organic Chemistry, 2018.[3] Context: Explains the orbital overlap enhancing electrophilicity. -
Competition with Carbonyl Addition: Kim, S. & Park, J. "Selectivity in the reaction of
-chloroketones with cyanide: Solvent control of substitution vs. addition." Tetrahedron Letters, 2015. Context: Demonstrates how protic solvents favor carbonyl attack (hemiacetal route) while aprotic solvents favor substitution. -
The Finkelstein Reaction Mechanism: Smith, M. B.[4][5] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley, 2013. Context: Authoritative text on halide exchange kinetics.
-
Darzens Condensation Side-Reactions: Jie Jack Li. "Darzens Glycidic Ester Condensation." Name Reactions, Springer, 2009. Context: Details the pathway where alkoxides attack the carbonyl leading to epoxides.
(Note: While specific CAS-level papers for 1-chloroheptan-2-one are rare in open literature, the chemistry is strictly governed by the general behavior of primary
Sources
- 1. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
Removing unreacted starting material from 1-chloroheptan-2-one mixtures
Executive Summary
The separation of 1-chloroheptan-2-one (Product) from unreacted heptan-2-one (Starting Material, SM) is a common challenge in the synthesis of
The Core Challenge:
-
Thermal Instability:
-chloroketones are thermally labile and prone to dehydrohalogenation (elimination of HCl) or polymerization at elevated temperatures. -
Acidity Sensitivity: The product decomposes on standard acidic silica gel, leading to yield loss during chromatography.
-
Lachrymatory Nature: The product is a potent lachrymator (tear gas agent) and must be handled with extreme care.
This guide provides a validated troubleshooting framework for both bulk purification (Distillation) and high-purity isolation (Chromatography).
Part 1: Diagnostic & Strategy
Before selecting a protocol, assess your mixture composition and scale.
Purification Decision Matrix
The following logic flow dictates the optimal purification route based on your current scale and purity requirements.
Figure 1: Decision matrix for selecting the appropriate purification methodology based on reaction scale.
Part 2: Method A - Vacuum Distillation (Bulk Scale)
Context: Heptan-2-one boils at 151°C (atm). 1-chloroheptan-2-one has a significantly higher boiling point due to the polar chlorine substituent (estimated ~190°C atm, though it decomposes before reaching this). This
Troubleshooting Guide
Q1: The mixture turns black and emits gas during distillation. What is happening? A: You are witnessing thermal decomposition .
-
Cause: The pot temperature is too high (>100°C), causing the
-chloroketone to eliminate HCl, forming conjugated enones and polymers. -
Solution: You must use high vacuum (<10 mmHg).
-
Target Vacuum: 1–5 mmHg.
-
Target Pot Temp: Keep below 80°C.
-
Action: If your pump cannot achieve <10 mmHg, switch to Method B (Chromatography). Do not attempt atmospheric distillation.
-
Q2: I cannot get a clean separation; the fractions are mixed. A: This is likely due to azeotropic dragging or insufficient fractionation.
-
Protocol Adjustment: Use a Vigreux column (10–15 cm) to increase theoretical plates.
-
Fraction Cutting:
-
Fraction 1 (Fore-run): Unreacted Heptan-2-one. (Expect this at ~40–50°C @ 5 mmHg).
-
Fraction 2 (Inter-run): Mixed fraction (Save for redistillation).
-
Fraction 3 (Product): 1-Chloroheptan-2-one.[1] (Expect this at ~80–90°C @ 5 mmHg).
-
Q3: The distillate is acidic (pH < 7). A: Dissolved HCl byproduct is co-distilling.
-
Fix: Before distillation, wash the organic layer with saturated Sodium Bicarbonate (
) and brine, then dry thoroughly over . Residual acid catalyzes decomposition during heating.
Part 3: Method B - Buffered Chromatography (Lab Scale)
Context: Standard silica gel is slightly acidic (pH 5–6). This acidity catalyzes the rearrangement and decomposition of
Experimental Protocol: The "Buffered Silica" Method
| Parameter | Specification | Notes |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | CRITICAL: Must be pre-treated. |
| Buffer Additive | Triethylamine (TEA) | 1% v/v in the eluent.[3] |
| Mobile Phase | Hexanes : Ethyl Acetate | Gradient: 95:5 |
| Loading | Liquid loading | Do not dry load on silica; it increases contact time. |
Troubleshooting Guide
Q1: My product disappears on the column or streaks badly. A: The silica is degrading your compound.
-
Immediate Fix: Pre-wash the packed silica column with 3 column volumes (CV) of Hexanes containing 5% Triethylamine . This neutralizes acidic sites.[2] Run your column using eluent containing 1% TEA.[3]
-
Alternative: Use Neutral Alumina (Grade III) instead of silica. Alumina is less acidic and often gentler on halogenated ketones [1].
Q2: The unreacted ketone and product elute too close together. A: The polarity difference is distinct but can be compressed.
-
Rf Values (Approximate in 9:1 Hex:EtOAc):
-
Heptan-2-one:
-
1-Chloroheptan-2-one:
(More polar due to Cl).
-
-
Optimization: Lower the polarity. Switch to 98:2 Hexanes:EtOAc. The unreacted ketone will move near the solvent front, providing better resolution for the slower chlorinated product.
Part 4: Chemical & Analytical Verification
Visualizing the Separation Logic
Understanding the volatility and polarity shift is key to troubleshooting.
Figure 2: Comparative physical properties driving the separation of starting material and product.
Final Purity Check
Do not rely solely on TLC.
-
GC-MS: The most definitive check. Look for the characteristic Chlorine isotope pattern (3:1 ratio of M and M+2 peaks) in the product.
-
1H-NMR:
-
Heptan-2-one: Look for the methyl singlet at
ppm ( ). -
1-Chloroheptan-2-one: The methyl singlet disappears. Look for the new methylene singlet (
) shifted downfield to ppm [2].
-
References
-
BenchChem Technical Support. (2025).[2] Column Chromatography of Alpha-Aminoketones and Chloroketones: Decomposition on Silica Gel. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10953678, 1-Chloro-2-heptanone.[1] Retrieved from [1]
-
Organic Syntheses. (1954). 2-Chloro-2-methylcyclohexanone (Methodology for alpha-chlorination).[4] Org.[1][5][6][7] Syn. Coll. Vol. 4, p.162. Retrieved from
-
NIST Chemistry WebBook. (2023).[8] 2-Heptanone Thermophysical Properties.[8][9] Retrieved from
Sources
- 1. 1-Chloroheptan-2-one | C7H13ClO | CID 10953678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Heptanone - Wikipedia [en.wikipedia.org]
- 6. US3641140A - Process for the preparation of chloroalkane sulphonyl chlorides - Google Patents [patents.google.com]
- 7. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 8. 2-Heptanone [webbook.nist.gov]
- 9. atamankimya.com [atamankimya.com]
Controlling temperature to prevent degradation of alpha-chloroketones
[1]
Status: Operational Operator: Senior Application Scientist Topic: Temperature Control & Degradation Prevention Ticket ID: ACK-TEMP-001[1]
Core Directive: The "Inductive Trap"
Welcome to the technical support hub. You are likely here because your
The Science: ACKs are chemically "frustrated" molecules. The carbonyl group exerts a strong electron-withdrawing inductive effect (
-
Nucleophilic Attack: Susceptibility to hydrolysis or solvolysis.
-
Elimination: Loss of
to form -unsaturated ketones (vinyl ketones), a process that is often autocatalytic because the released accelerates further degradation.
Temperature is the master switch for these pathways. This guide provides the thermal protocols required to keep that switch "OFF."
Module 1: Storage & Handling (The "Before" Phase)
Q: What is the absolute maximum temperature for long-term storage?
A: -20°C is the industry standard , but -80°C is preferred for oils.[1] ACKs in crystalline form are generally more stable than oils because the crystal lattice restricts molecular mobility, reducing the frequency of intermolecular collisions that lead to polymerization.
-
Solid ACKs: Store at -20°C under argon.
-
Oily ACKs: Store at -80°C if possible. If -20°C is the only option, dilute in a non-nucleophilic solvent (e.g., toluene or DCM) to reduce concentration-dependent polymerization rates.[1]
Q: My sample has turned from colorless to yellow/brown. Is it salvageable?
A: This is the "Canary in the Coal Mine."
The color change indicates the formation of conjugated systems, likely
Troubleshooting Workflow:
-
Dissolve a small aliquot in
. -
Run
-NMR. Look for:-
Loss of the characteristic
-proton signal (typically 4.0–5.0 ppm). -
Appearance of vinylic protons (
5.5–7.0 ppm).
-
-
Decision:
-
< 5% impurity: Recrystallize (solids) or rapid silica filtration (oils).
-
> 5% impurity: Discard.[2] The degradation products often catalyze further decomposition.
-
Module 2: Reaction Control (The "During" Phase)
Q: How do I prevent thermal runaway during chlorination?
A: You must decouple the addition rate from the reaction rate .
Chlorination (using
Protocol: The "Cryogenic Dosing" Loop
-
Cooling: Jacket temperature must be at least 10°C lower than the target internal temperature.
-
Sensor: Place the internal temperature probe directly in the mixing vortex, not near the wall.
-
Addition: Use a syringe pump or dropping funnel with a pressure-equalizing arm.[1]
Visualization: The Thermal Feedback Loop The following diagram illustrates the self-reinforcing degradation cycle triggered by poor temperature control.
Figure 1: The "Thermal Death Spiral."[1] Note how released acid feeds back into the elimination step, accelerating degradation.
Module 3: Workup & Isolation (The "After" Phase)
Q: Why does purity drop during rotary evaporation?
A: The "Warm Bath" Trap. Researchers often set rotavap baths to 40°C–50°C to speed up solvent removal. For ACKs, this is fatal. The combination of heat + concentration maximizes the rate of bimolecular degradation.
The Golden Rule of Isolation:
Never exceed 30°C in the water bath. Use a higher vacuum (lower pressure) rather than higher temperature.
Comparative Degradation Rates (Hypothetical Kinetic Model)
| Condition | Bath Temp | Vacuum | Degradation Rate (k) | Outcome |
|---|
| Safe | 20°C | < 10 mbar |
Q: How do I neutralize trace acid before concentration?
A: The "Buffer Wash" Protocol. Before evaporation, you must strip the "catalyst" (acid) from the system.
-
Quench: Wash the organic layer with cold saturated
or brine. -
Verify: Check the aqueous layer pH. It must be neutral (pH 7).
-
Dry: Use anhydrous
(neutral), not acidic drying agents.
Troubleshooting Decision Tree
Use this logic flow to diagnose stability issues in real-time.
Figure 2: Diagnostic workflow for identifying the root cause of ACK degradation.
References
-
De Kimpe, N., & Verhé, R. (1988).[1] The Chemistry of
-Haloketones, -Haloaldehydes and -Haloimines. Wiley. (Foundational text on reactivity and inductive effects). -
Pendiukh, V. V., & Rozhenko, A. B. (2024).[1][3][4] "Safe and Efficient Preparative Approach to Chiral
-Chloroketones Based on In-Flow Generated Diazomethane." Journal of Organic and Pharmaceutical Chemistry, 22(4), 48-55.[1][5][6][7] Link (Demonstrates flow chemistry to control exotherms and stability). -
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Mechanism of Favorskii rearrangement and enolate stability).
-
Newman, M. S., & Magerlein, B. J. (1949).[1] "The Darzens Glycidic Ester Condensation." Organic Reactions, 5, 413.[1] (Discusses handling of halo-intermediates).
-
BenchChem Technical Guides. "The Thermal Stability of
-Diazoketones." Link (Context on precursor stability vs. chloroketone product stability).
Sources
- 1. CN1466561A - A method for preparing α' chloroketones - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 1-Chloroheptan-2-one
In the landscape of drug development and organic synthesis, the unambiguous structural elucidation of novel and intermediate compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-chloroheptan-2-one, offering a comparative perspective with structurally related compounds to illuminate the subtle interplay of electronic effects on proton chemical shifts and coupling patterns.
The Predicted ¹H NMR Spectrum of 1-Chloroheptan-2-one: A Detailed Interpretation
The structure of 1-chloroheptan-2-one presents a fascinating case for ¹H NMR analysis, with a terminal chlorine atom and a carbonyl group influencing the electronic environment of adjacent protons. While an experimental spectrum is the gold standard, a robust prediction based on established principles of NMR spectroscopy provides a powerful framework for interpretation.
The key to deciphering the spectrum lies in understanding the influence of two primary functional groups:
-
The Ketone (C=O): The carbonyl group is electron-withdrawing and exhibits magnetic anisotropy. This deshields the α-protons (protons on the carbon adjacent to the carbonyl), causing them to resonate at a lower field (higher ppm). Protons on the α-carbon of a ketone typically appear in the range of 2.1-2.4 ppm.[1]
-
The α-Chloro Group (-CH₂Cl): The electronegative chlorine atom strongly withdraws electron density from the adjacent methylene protons. This deshielding effect results in a significant downfield shift, typically in the range of 3.1-4.1 ppm for protons on a carbon bearing a chlorine atom.[1]
Based on these principles, we can predict the chemical shifts and multiplicities for each proton environment in 1-chloroheptan-2-one.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| H-1 (-CH₂Cl) | ~4.1 | Singlet (s) | These two protons are adjacent to the carbonyl group, which has no protons on the carbon atom, resulting in no observable coupling. The strong deshielding effect of the chlorine atom and the carbonyl group places this signal significantly downfield. |
| H-3 (-CH₂-) | ~2.6 | Triplet (t) | These protons are α to the carbonyl group, leading to a downfield shift. They are coupled to the two protons at the H-4 position, resulting in a triplet according to the n+1 rule. |
| H-4 (-CH₂-) | ~1.6 | Sextet (or multiplet, m) | These protons are in a standard alkyl chain environment. They are coupled to the two protons at H-3 and the two protons at H-5, leading to a more complex splitting pattern (a theoretical sextet). |
| H-5 & H-6 (-CH₂CH₂-) | ~1.3 | Multiplet (m) | These methylene protons are in the middle of the alkyl chain and are shielded relative to the protons closer to the electron-withdrawing groups. Their signals are expected to overlap, creating a complex multiplet. |
| H-7 (-CH₃) | ~0.9 | Triplet (t) | This terminal methyl group is the most shielded set of protons. It is coupled to the two adjacent protons at H-6, resulting in a triplet. |
Comparative Analysis: Isolating Functional Group Effects
To substantiate our predictions for 1-chloroheptan-2-one, a comparison with the ¹H NMR spectra of 2-heptanone and 1-chloroheptane is highly instructive.
2-Heptanone: The Ketone's Influence
2-Heptanone shares the same carbon skeleton but lacks the α-chloro group.[2][3][4] Its ¹H NMR spectrum provides a baseline for the chemical shifts of the alkyl chain protons in the presence of the ketone.
| Proton Assignment (2-Heptanone) | Reported Chemical Shift (ppm) | Reported Multiplicity |
| H-1 (-CH₃) | ~2.1 | Singlet (s) |
| H-3 (-CH₂-) | ~2.4 | Triplet (t) |
| H-4, H-5, H-6 (-CH₂CH₂CH₂-) | ~1.2-1.6 | Multiplet (m) |
| H-7 (-CH₃) | ~0.9 | Triplet (t) |
Data sourced from publicly available spectral databases for 2-heptanone.[2][5][6]
The key takeaway is the singlet at ~2.1 ppm for the methyl protons adjacent to the carbonyl. In 1-chloroheptan-2-one, this signal is replaced by the significantly downfield-shifted singlet of the chloromethylene group.
1-Chloroheptane: The Halogen's Impact
1-Chloroheptane allows for the isolated observation of the chlorine atom's effect on the alkyl chain without the influence of a carbonyl group.[7]
| Proton Assignment (1-Chloroheptane) | Reported Chemical Shift (ppm) | Reported Multiplicity |
| H-1 (-CH₂Cl) | ~3.5 | Triplet (t) |
| H-2 (-CH₂-) | ~1.8 | Quintet (or multiplet, m) |
| H-3, H-4, H-5, H-6 (-CH₂CH₂CH₂CH₂-) | ~1.3-1.4 | Multiplet (m) |
| H-7 (-CH₃) | ~0.9 | Triplet (t) |
Data sourced from publicly available spectral databases for 1-chloroheptane.[8]
Here, the methylene protons attached to the chlorine resonate around 3.5 ppm. The presence of the adjacent carbonyl group in 1-chloroheptan-2-one is predicted to further deshield these protons, pushing their chemical shift to a lower field (~4.1 ppm).
Experimental Protocol: A Standardized Approach
For researchers aiming to acquire a ¹H NMR spectrum of 1-chloroheptan-2-one or similar compounds, the following protocol outlines a standardized methodology.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the purified compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for non-polar to moderately polar organic compounds. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm. d. Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. d. Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H NMR, 8 to 16 scans are typically sufficient. e. Acquire the Free Induction Decay (FID) data.
3. Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0 ppm. d. Integrate the signals to determine the relative ratios of the different types of protons. e. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Visualizing Molecular Connectivity: Spin-Spin Coupling
The connectivity of the protons in 1-chloroheptan-2-one can be visualized through a spin-spin coupling diagram. This illustrates which protons are influencing the splitting patterns of their neighbors.
Caption: Spin-spin coupling network in 1-chloroheptan-2-one.
Conclusion
The ¹H NMR spectrum of 1-chloroheptan-2-one is a clear illustration of how the electronic effects of multiple functional groups combine to produce a unique and interpretable spectral fingerprint. By understanding the individual contributions of the ketone and the α-chloro substituent, and by comparing the predicted spectrum with those of related molecules, researchers can confidently assign the structure of this and similar compounds. This analytical rigor is fundamental to advancing research in organic chemistry and drug development.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8051, 2-Heptanone. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]
-
Chegg. Solved Below is the 1H-NMR spectrum of 2-heptanone. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12371, 1-Chloroheptane. [Link]
-
Abraham, R. J. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]
-
Nowick, J. Multiplet Guide and Workbook. [Link]
-
University of Calgary. Ch 13 - Coupling. [Link]
-
The Organic Chemistry Tutor. H NMR coupling and coupling constants. YouTube. [Link]
-
Scribd. Coupling Constants For 1h and 13c NMR. [Link]
-
Natural Products Magnetic Resonance Database. Showing NP-Card for 2-Heptanone (NP0000731). [Link]
-
Pathak, V. et al. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]
-
ChemAxon. NMR Predictor - Documentation. [Link]
-
Automated Topology Builder. 2-Heptanone | C7H14O | MD Topology | NMR | X-Ray. [Link]
-
Wiley-VCH GmbH. 2-Heptanone - SpectraBase. [Link]
-
Universidade de São Paulo. Chemical Shifts 1H-NMR. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10953678, 1-Chloro-2-heptanone. [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Leah4sci. 108 Problem Solving Predicting NMR Spectra of Molecule. YouTube. [Link]
-
Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]
-
Brainly. [FREE] The {}^1H NMR spectrum of a compound with the molecular formula C_7H_{15}Cl exhibits three signals with. [Link]
-
Cheméo. Chemical Properties of 1-Chloroheptan-2-one. [Link]
-
Fulmer, G. R. et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Chegg. Question: 2.0 30 2.0 4.0 3.0 1H NMR of 2-heptanone. [Link]
-
Doc Brown's Chemistry. C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl chloride 1-H nmr explaining spin-spin coupling for line splitting. [Link]
Sources
- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 2. 2-Heptanone | C7H14O | CID 8051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NP-MRD: Showing NP-Card for 2-Heptanone (NP0000731) [np-mrd.org]
- 4. 2-Heptanone | C7H14O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 5. chegg.com [chegg.com]
- 6. chegg.com [chegg.com]
- 7. 1-Chloroheptane | C7H15Cl | CID 12371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Chloroheptane(629-06-1) 1H NMR spectrum [chemicalbook.com]
Technical Guide: Comparative GC-MS Fragmentation Analysis of 1-Chloroheptan-2-one
Executive Summary
This guide provides a definitive comparative analysis of the GC-MS fragmentation patterns of 1-chloroheptan-2-one versus its non-halogenated analog, 2-heptanone .
In drug development and organic synthesis,
-
Isotopic Clustering: The presence of
doublets. - -Cleavage Shift: The mass shift of the acylium ion from m/z 43 to m/z 77.
-
McLafferty Rearrangement: The diagnostic shift of the enol radical cation from m/z 58 to m/z 92.
Structural Context & Chemical Logic
To interpret the mass spectra accurately, we must first establish the structural differences that drive the fragmentation logic.
| Feature | 2-Heptanone (Control) | 1-Chloroheptan-2-one (Target) |
| Formula | ||
| MW | 114.18 Da | 148.63 Da ( |
| Structure | ||
| Key Reactivity | Ketone |
Scientific Insight: The introduction of the chlorine atom at the C1 position does not merely add mass; it alters the electron density around the carbonyl group, influencing the probability of bond scission during Electron Ionization (EI).
Comparative Fragmentation Analysis
The following analysis assumes standard Electron Ionization (EI) at 70 eV.
The "Smoking Gun": -Cleavage Pathways
In ketones, the dominant fragmentation is
-
Scenario A: 2-Heptanone (Control)
-
Cleavage at C1-C2 yields the methyl acylium ion (
). -
Observed Peak: m/z 43 (Base Peak).
-
Note: This peak is ubiquitous in methyl ketones and non-specific.
-
-
Scenario B: 1-Chloroheptan-2-one (Target)
-
Cleavage at C1-C2 yields the chloromethyl acylium ion (
). -
Observed Peak: m/z 77 (
) and m/z 79 ( ). -
Validation Criterion: You must observe a 3:1 intensity ratio between m/z 77 and 79. If this ratio is absent, the fragment is not chlorinated (e.g., a phenyl ring fragment also appears at m/z 77 but lacks the m/z 79 isotope).
-
The McLafferty Rearrangement
Both molecules possess a
-
Scenario A: 2-Heptanone
-
Rearrangement yields the acetone enol radical cation (
).[2] -
Observed Peak: m/z 58 .
-
-
Scenario B: 1-Chloroheptan-2-one
-
Rearrangement yields the chlorinated enol radical cation (
). -
Calculation:
. -
Observed Peak: m/z 92 (
) and m/z 94 ( ). -
Significance: This peak confirms the chlorine is attached to the "acetone" side of the molecule, not the alkyl chain.
-
Summary of Diagnostic Ions
| Fragment Type | 2-Heptanone (m/z) | 1-Chloroheptan-2-one (m/z) | Diagnostic Value |
| Molecular Ion ( | 114 | 148 / 150 | Confirm MW & Cl count (3:1 ratio) |
| 43 (Base) | 77 / 79 | Primary ID: Confirms Cl adjacent to C=O | |
| McLafferty Rearrangement | 58 | 92 / 94 | Secondary ID: Confirms Cl on C1 |
| Alkyl Chain Loss ( | 43 | 77 | Overlap with Acylium |
| Acyl Group Loss ( | 71 ( | 71 ( | Non-diagnostic (Hydrocarbon chain is identical) |
Mechanistic Visualization
The following diagram maps the specific fragmentation pathways for 1-chloroheptan-2-one to aid in spectral interpretation.
Figure 1: Mechanistic divergence of 1-chloroheptan-2-one under Electron Ionization. The two primary pathways yield distinct chlorinated fragments (m/z 77 and m/z 92) that serve as diagnostic fingerprints.
Experimental Protocol: Self-Validating Analysis
To ensure data integrity, follow this specific workflow. This protocol includes a "Self-Validation" step to rule out false positives.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate. Avoid alcohols (Methanol/Ethanol) to prevent acetal formation or nucleophilic substitution of the chloride.
-
Concentration: 100 µg/mL (ppm).
-
Derivatization: None required for this ketone.
GC-MS Parameters[3]
-
Column: Non-polar capillary column (e.g., DB-5MS or HP-5MS), 30m x 0.25mm, 0.25µm film.
-
Reasoning: Non-polar columns separate based on boiling point. The chloro-ketone has a higher BP than the non-chloro analog, ensuring chromatographic resolution.
-
-
Inlet: Splitless mode (1 min purge) at 250°C.
-
Oven Program:
-
Hold 40°C for 2 min (Focus volatiles).
-
Ramp 10°C/min to 200°C.
-
Ramp 20°C/min to 280°C.
-
-
MS Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35 – 300. Must start low enough to catch HCl loss if it occurs, but m/z 35 is the practical lower limit.
Data Interpretation Workflow (The Validation Loop)
Use the chart below to validate your peak.
Figure 2: Decision tree for validating the identity of 1-chloroheptan-2-one, distinguishing it from non-halogenated hydrocarbons or aromatics.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (The definitive text on the McLafferty rearrangement mechanism).
-
NIST Chemistry WebBook. Mass Spectrum of 2-Heptanone. National Institute of Standards and Technology.[3][4][5][6] Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Detailed discussion on -cleavage energetics in haloketones).
Sources
Publish Comparison Guide: FTIR Identification of 1-Chloroheptan-2-one
Executive Summary
1-Chloroheptan-2-one is a critical alpha-haloketone intermediate, often employed in the synthesis of heterocycles and pharmaceutical scaffolds. Its identification relies on distinguishing the subtle electronic influence of the alpha-chlorine atom on the ketone carbonyl group.
This guide provides a technical comparison of FTIR spectral characteristics against its non-chlorinated analog (2-Heptanone ) and evaluates FTIR's utility versus high-resolution alternatives like NMR and GC-MS . While FTIR offers the fastest "Go/No-Go" decision for reaction monitoring, this guide demonstrates why it must be paired with orthogonal methods for absolute regioisomer confirmation.
Part 1: Theoretical Basis & Spectral Mechanism
To accurately identify 1-chloroheptan-2-one, one must understand the Inductive Effect (+I) and Field Effects introduced by the chlorine atom at the
The -Halo Shift
In a standard ketone (e.g., 2-heptanone), the carbonyl (C=O) stretching vibration occurs at approximately 1715 cm⁻¹ .
In 1-chloroheptan-2-one , the electronegative chlorine atom withdraws electron density from the
-
Result: The force constant (
) increases, shifting the absorption to a higher wavenumber (~1725–1745 cm⁻¹ ).[1]
Rotational Isomerism
Acyclic
-
Field Effect: In the cis conformation, the aligned dipoles of C=O and C-Cl repel, further stiffening the C=O bond and causing a shift to the higher end of the range (~1745 cm⁻¹).[1]
-
Implication: You may observe a broadened carbonyl peak or a doublet depending on the solvent polarity and temperature.
Part 2: Characteristic Peaks & Comparative Data
The following table contrasts the target molecule with its direct precursor (2-heptanone) to illustrate the diagnostic shifts.
Table 1: Spectral Fingerprint Comparison
| Functional Group | Vibration Mode | 2-Heptanone (Precursor) | 1-Chloroheptan-2-one (Target) | Diagnostic Note |
| Carbonyl (C=O) | Stretching | 1715 ± 5 cm⁻¹ | 1725 – 1745 cm⁻¹ | Primary Indicator. Look for a +10–30 cm⁻¹ blue shift. |
| Alkyl Halide (C-Cl) | Stretching | Absent | 600 – 750 cm⁻¹ | Strong, broad band. Often obscured in fingerprint region. |
| Methylene (-CH₂-) | Wag/Twist (-CH₂Cl) | Absent | 1250 – 1300 cm⁻¹ | Specific to primary alkyl chlorides (-CH₂-Cl). |
| Alkyl Chain (C-H) | Stretching (sp³) | 2850 – 2960 cm⁻¹ | 2850 – 2960 cm⁻¹ | Non-diagnostic. Present in both.[2] |
| Fingerprint | Skeleton Bending | Distinct pattern | Distinct pattern | Requires reference standard overlay. |
Critical Observation: If your spectrum shows a carbonyl peak at 1715 cm⁻¹ and a peak at 1740 cm⁻¹, your reaction is likely incomplete (mixture of starting material and product).
Part 3: Comparative Analysis of Alternatives
While FTIR is the premier tool for reaction monitoring (speed), it lacks the resolution for structural elucidation compared to NMR or MS.
Alternative 1: 1H-NMR (The Gold Standard)
-
Performance: NMR definitively distinguishes 1-chloroheptan-2-one from its regioisomer 3-chloroheptan-2-one .
-
Data:
-
1-Chloro (Target): Singlet at ~4.0–4.2 ppm (2 protons, -CH ₂Cl).
-
3-Chloro (Isomer): Triplet or multiplet at ~4.0–4.5 ppm (1 proton, -CH Cl-).
-
-
Verdict: Use NMR for final purity validation. Use FTIR for real-time synthesis checks.
Alternative 2: GC-MS (Mass Spectrometry)
-
Performance: Excellent for identifying the molecular ion and halogen isotopic pattern.
-
Data:
-
Isotope Pattern: Distinct M and M+2 peaks (3:1 ratio) confirm the presence of Chlorine.
-
Fragmentation: Alpha-cleavage yields specific ions distinguishing the C1 vs C3 chlorination.
-
-
Verdict: Essential for confirming the molecular formula, but slower than FTIR.
Comparison Matrix
| Feature | FTIR | 1H-NMR | GC-MS |
| Speed | < 1 min | 10–30 min | 20–40 min |
| Sample Prep | Minimal (Neat) | Dissolution (CDCl₃) | Dilution |
| Isomer Specificity | Low | High | High |
| Quantification | Semi-Quantitative | Quantitative | Quantitative |
| Cost per Run | Low | High | Medium |
Part 4: Experimental Protocol
Method: Attenuated Total Reflectance (ATR-FTIR)
Scope: Rapid identification of liquid 1-chloroheptan-2-one samples.
Equipment:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Diamond or ZnSe ATR Crystal.
Step-by-Step Workflow:
-
Background Scan: Clean the crystal with isopropanol. Collect a background spectrum (air) to subtract atmospheric CO₂ and H₂O.
-
Sample Application: Place 1 drop (~10 µL) of the neat liquid 1-chloroheptan-2-one onto the crystal.
-
Note: If the sample is volatile, use a cover press to prevent evaporation during the scan.
-
-
Acquisition Parameters:
-
Range: 4000 – 450 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16 or 32 (sufficient for neat liquids).
-
-
Processing: Apply baseline correction. Identify the Carbonyl peak maximum.
-
Validation:
Part 5: Decision Logic & Visualization
Diagram 1: Identification Decision Tree
This workflow illustrates the logical steps to confirm identity and purity using FTIR followed by orthogonal validation.
Caption: Operational workflow for distinguishing 1-chloroheptan-2-one from precursors and isomers.
Diagram 2: Mechanistic Shift (The Inductive Effect)
Visualizing why the peak shifts, aiding in the interpretation of the data.
Caption: The electron-withdrawing nature of Chlorine stiffens the C=O bond, causing the diagnostic blue shift.
References
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 2-Heptanone. National Institute of Standards and Technology.[7] [Link]
-
LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups: Alpha-Substitution Effects. [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. (General reference for C-Cl and C=O shifts).
-
NIST WebBook. (2023). Heptane, 1-chloro- (Infrared Spectrum).[7] National Institute of Standards and Technology.[7] [Link]
-
Spectroscopy Online. (2020). The Carbonyl Group, Part I: Introduction. [Link]
Sources
Comparing reactivity of 1-chloroheptan-2-one vs 1-bromoheptan-2-one
Comparative Reactivity of α-Haloketones: 1-Chloroheptan-2-one vs. 1-Bromoheptan-2-one in Synthetic and Medicinal Chemistry
As a Senior Application Scientist, selecting the appropriate α-haloketone intermediate is a critical decision that dictates the kinetic profile, yield, and impurity footprint of a synthetic route. While 1-chloroheptan-2-one and 1-bromoheptan-2-one share an identical seven-carbon aliphatic backbone, they exhibit profoundly different reactivity profiles due to the nature of their respective halogens.
This guide systematically deconstructs the causality behind these differences, providing empirical data and self-validating protocols to guide rational reagent selection for researchers and drug development professionals.
Mechanistic Causality: The SN2 Reactivity Paradigm
Both 1-chloroheptan-2-one and 1-bromoheptan-2-one act as highly potent electrophiles. Unlike standard alkyl halides, they predominantly undergo bimolecular nucleophilic substitution (SN2) rather than SN1 pathways (1[1]).
The enhanced reactivity of these α-haloketones is driven by the adjacent carbonyl group. The electron-withdrawing inductive effect of the carbonyl carbon drastically increases the electrophilicity of the α-carbon. Furthermore, the π* orbital of the carbonyl group overlaps with the σ* orbital of the carbon-halogen bond. This orbital conjugation stabilizes the trigonal bipyramidal transition state, significantly lowering the activation energy required for nucleophilic attack (1[1]).
When comparing the two substrates, 1-bromoheptan-2-one is orders of magnitude more reactive than 1-chloroheptan-2-one . This causality is rooted in two fundamental thermodynamic factors:
-
Bond Dissociation Energy (BDE): The C–Br bond is significantly weaker than the C–Cl bond, facilitating much easier cleavage during the rate-determining step of the SN2 reaction (2[2]).
-
Polarizability: The larger atomic radius of bromine makes the bromide ion (Br⁻) a highly polarizable and superior leaving group compared to the harder, less polarizable chloride ion (Cl⁻).
Logical relationship of orbital and inductive effects stabilizing the SN2 transition state.
Quantitative Reactivity Data
To objectively compare the performance of these two substrates, we evaluate their kinetic parameters. The data below synthesizes established chemical principles regarding α-haloketone reactivity to quantify the expected differences in a standard laboratory setting (2[2],3[3]).
| Property / Parameter | 1-Chloroheptan-2-one | 1-Bromoheptan-2-one | Causality / Impact |
| Halogen Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | Br⁻ is a weaker base and larger ion, making it a superior leaving group. |
| Carbon-Halogen Bond Energy | ~340 kJ/mol | ~285 kJ/mol | The lower BDE in the bromo-variant drastically lowers the SN2 activation barrier. |
| Relative SN2 Rate ( | 1 | ~200 - 300 | 1-Bromoheptan-2-one reacts significantly faster under identical nucleophilic conditions. |
| Chemoselectivity | Higher | Lower | The chloro-variant is less prone to over-alkylation or unwanted side reactions. |
| Ideal Application | Tuned covalent warheads, stable intermediates | Rapid macrocyclization, reacting with sterically hindered nucleophiles |
Self-Validating Experimental Protocol: Kinetic Assay
To empirically validate the kinetic differences between 1-chloroheptan-2-one and 1-bromoheptan-2-one, we employ a modified Finkelstein reaction assay. This protocol acts as a self-validating system : the rate of the reaction is directly observable via the precipitation of insoluble sodium halide salts in anhydrous acetone, allowing researchers to visually and gravimetrically confirm the kinetic theory (2[2]).
Step-by-Step Methodology: Comparative Halide Precipitation
Objective: Quantify the relative reaction rates of 1-chloroheptan-2-one vs. 1-bromoheptan-2-one using Sodium Iodide (NaI).
-
Substrate Preparation: Synthesize or procure high-purity α-haloketones. Prepare two separate 0.5 M solutions of 1-chloroheptan-2-one and 1-bromoheptan-2-one in anhydrous acetone (4[4]).
-
Reagent Equilibration: To two separate, rigorously dried reaction vials (Vial A and Vial B), add 10 mL of a freshly prepared 1.0 M solution of NaI in anhydrous acetone. Maintain both vials at exactly 25.0 °C using a thermostatic water bath to ensure temperature does not skew the kinetic data.
-
Reaction Initiation: Simultaneously inject 1.0 mL of the 1-chloroheptan-2-one solution into Vial A and 1.0 mL of the 1-bromoheptan-2-one solution into Vial B. Immediately start a digital timer.
-
Observation & Data Logging: Monitor the vials for turbidity. The nucleophilic attack by I⁻ displaces the halogen.
-
Vial B (Bromo-variant): Will exhibit rapid, cream-colored precipitation of NaBr (which is insoluble in acetone) within minutes, validating a low activation energy.
-
Vial A (Chloro-variant): Will remain clear for a significantly longer duration. White NaCl precipitation occurs much slower due to the higher activation energy required for C-Cl cleavage.
-
-
Gravimetric Validation: Quench the reactions at specific time intervals (e.g., 5, 15, and 30 minutes). Filter, dry, and weigh the precipitate to plot a concentration vs. time curve, deriving the pseudo-first-order rate constants for exact comparison.
Self-validating experimental workflow for comparing α-haloketone reaction kinetics.
Strategic Applications in Drug Development
In medicinal chemistry, the choice between a chloro- and bromo-ketone is not merely about maximizing synthetic yield; it fundamentally dictates the pharmacological profile of the resulting molecules, particularly in the design of Targeted Covalent Inhibitors (TCIs) (3[3]).
-
1-Bromoheptan-2-one is heavily utilized in the early discovery phase to rapidly synthesize libraries of heterocyclic compounds (e.g., forming thiazoles via the Hantzsch synthesis). Its high reactivity ensures rapid conversion, but if left as a structural moiety in a drug candidate, it is often too reactive, leading to indiscriminate alkylation of off-target proteins and high toxicity.
-
1-Chloroheptan-2-one is frequently selected when designing the final covalent warhead. The attenuated reactivity of the α-chloroketone moiety prevents premature degradation or off-target binding in plasma. It acts as a "tuned warhead" that only undergoes covalent bond formation when perfectly positioned within the active site of a target enzyme (such as a specific cysteine protease or protein tyrosine phosphatase) (3[3]).
References
-
Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone Source: YouTube (Educational Chemistry Series) URL:[Link]
-
Rapid and General Access to α-Haloketones Using Quaternary Ammonium Salts as Halogen Sources Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
Comparative Guide: HPLC Method Development and Validation for Purity Analysis of 1-Chloroheptan-2-one
Introduction & Analytical Context
1-Chloroheptan-2-one is a highly reactive aliphatic
Developing a robust analytical method for 1-chloroheptan-2-one presents specific physicochemical challenges:
-
Thermal Lability:
-Chloroketones are prone to dehydrohalogenation under high heat, complicating traditional analytical approaches. -
Weak Chromophore: Unlike aromatic haloketones, the aliphatic chain of 1-chloroheptan-2-one lacks extensive
-conjugation. This restricts UV detection to the low-wavelength region (~205–215 nm) corresponding to the carbonyl group. -
Chemical Instability: The
-carbon is highly susceptible to nucleophilic attack and hydrolysis in alkaline environments.
Objective Comparison of Analytical Modalities
To establish the most reliable purity assay, we must objectively compare High-Performance Liquid Chromatography (HPLC) against alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS) .
Table 1: Performance Comparison of Analytical Techniques for Aliphatic
| Performance Metric | GC-MS | HPLC-UV (Low Wavelength) | UHPLC-CAD (Charged Aerosol) |
| Thermal Stability | Poor (Risk of on-column degradation) | Excellent (Ambient/Mild temperatures) | Excellent (Ambient/Mild temperatures) |
| Sensitivity | High | Moderate (Limited by weak chromophore) | High (Universal response) |
| Impurity Profiling | Excellent for volatile byproducts | May miss non-UV absorbing impurities | Captures all non-volatile impurities |
| Solvent Compatibility | N/A | Requires UV-transparent solvents | Broad compatibility |
| Throughput | Moderate (15-30 mins) | High (10-20 mins) | Very High (< 5 mins) |
Comparison Verdict: While GC-MS provides excellent structural elucidation, the thermal instability of 1-chloroheptan-2-one makes it unreliable for accurate quantitative purity assessment. HPLC-UV remains the industry standard for routine Quality Control (QC) due to its accessibility and non-destructive nature, provided the mobile phase is carefully optimized. For advanced R&D, UHPLC-CAD is the superior alternative as it eliminates the reliance on the analyte's weak chromophore.
Causality in HPLC Method Development
Developing a self-validating HPLC-UV method requires understanding the causality behind each chromatographic parameter .
-
Stationary Phase (Column): A fully end-capped C18 column is required. Uncapped residual silanols on the silica support can act as nucleophiles or hydrogen-bond donors, causing peak tailing and potential on-column degradation of the reactive chloroketone.
-
Mobile Phase Selection: Acetonitrile (MeCN) is strictly preferred over Methanol (MeOH). Methanol has a UV cutoff of ~205 nm, which causes severe baseline drift when monitoring the carbonyl group at 210 nm. MeCN has a UV cutoff of 190 nm, providing a stable baseline. Furthermore, avoiding methanol prevents potential solvolysis of the
-chloroketone. -
Aqueous Buffer & pH: The aqueous phase must be acidic (pH 2.5–3.0) using 0.1% Formic Acid. Alkaline or neutral pH accelerates the hydrolysis of the
-chloroketone into an -hydroxyketone. Acidic conditions lock the molecule in its stable form and suppress the ionization of residual acidic impurities (like heptanoic acid), improving retention and peak shape.
Logical workflow for HPLC method development tailored to reactive aliphatic haloketones.
Step-by-Step Experimental Protocol
Reagents and Materials
-
Analyte: 1-Chloroheptan-2-one (Synthesized or commercial standard, >98% purity).
-
Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).
-
Modifier: LC-MS grade Formic Acid (0.1% v/v).
Chromatographic Conditions
-
System: Agilent 1260 Infinity II (or equivalent LC system).
-
Column: ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm.
-
Column Temperature: 25 °C (Causality: Tightly controlled at a mild temperature to prevent thermal degradation of the labile
-chloroketone). -
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Reference 360 nm, Bandwidth 100 nm).
-
Injection Volume: 10 µL (Causality: Low volume prevents column overloading and maintains sharp peak shapes for closely eluting impurities).
Gradient Program
To ensure separation of polar degradants (hydrolysis products) and non-polar starting materials (heptanoyl chloride/heptanoic acid), a gradient elution is employed.
Table 2: Optimized Gradient Elution Profile
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (MeCN + 0.1% FA) | Curve |
| 0.0 | 80 | 20 | Initial |
| 2.0 | 80 | 20 | Isocratic hold |
| 12.0 | 10 | 90 | Linear ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 80 | 20 | Re-equilibration |
| 20.0 | 80 | 20 | End |
Sample Preparation
-
Weighing: Accurately weigh 25.0 mg of 1-chloroheptan-2-one into a 25 mL volumetric flask.
-
Dilution: Dissolve and dilute to volume with the sample diluent (Water:MeCN, 50:50 v/v). Crucial: Do not use pure methanol as a diluent to prevent solvolysis.
-
Homogenization: Vortex for 30 seconds and sonicate for 2 minutes.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial. (Causality: PTFE is chemically inert and prevents adsorption of the hydrophobic alkyl chain; amber vials prevent photo-degradation).
Method Validation Framework (ICH Q2(R2) Compliance)
To ensure absolute trustworthiness, the method must be validated according to the latest guidelines, which emphasize a lifecycle and risk-based approach to analytical procedures.
Specificity mapping for the validation of 1-chloroheptan-2-one purity analysis.
-
Specificity (Forced Degradation): The method must unequivocally assess the analyte in the presence of impurities. Subject the sample to acid (0.1 M HCl), base (0.1 M NaOH), and oxidative (3%
) stress. The base-stressed sample will show rapid conversion to 1-hydroxyheptan-2-one; the HPLC method must resolve this degradant from the main peak with a resolution factor ( ) > 2.0. -
Linearity & Range: Evaluate concentrations from 25% to 150% of the nominal target concentration (1.0 mg/mL). The correlation coefficient (
) must be 0.999. -
Accuracy & Precision: Perform recovery studies by spiking known amounts of impurities into the analyte. Repeatability (intra-day precision) should yield a relative standard deviation (RSD)
1.0% for the main peak area. -
Robustness: Deliberately vary the column temperature (
5 °C), flow rate ( 0.1 mL/min), and mobile phase pH ( 0.2 units). The -chloroketone peak should maintain consistent retention and area, proving the method's resilience in routine QC environments.
References
-
Title: Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]
-
Title: HPLC method development critical decisions Source: Element Lab Solutions URL: [Link]
-
Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
Technical Guide: Spectroscopic Differentiation of 1-Chloroheptan-2-one from Regioisomers
Executive Summary
In the synthesis of
Distinguishing these isomers is critical for drug development, as the position of the halogen dictates the reactivity in subsequent heterocycle formation (e.g., Hantzsch thiazole synthesis). This guide provides a definitive spectroscopic workflow to unambiguously identify 1-chloroheptan-2-one , utilizing Nuclear Magnetic Resonance (NMR) as the primary validation tool, supported by IR and MS data.
Structural Analysis of Key Regioisomers
Before interpreting spectra, we must define the structural environments of the protons and carbons in the likely isomeric mixture.
| Isomer | Structure | Key Feature for ID |
| 1-chloroheptan-2-one (Target) | Isolated methylene at C1 flanked by Cl and C=O. | |
| 3-chloroheptan-2-one (Major Impurity) | Methine at C3; Terminal methyl (C1) is intact. | |
| 1-chloroheptan-3-one (Constitutional Isomer) | Ethylene bridge between Cl and C=O. | |
| 7-chloroheptan-2-one (Remote Isomer) | Cl and C=O are separated; no inductive interaction. |
Primary Validation: NMR Spectroscopy
Proton NMR is the most reliable method for differentiation due to distinct coupling patterns and chemical shifts induced by the electron-withdrawing chlorine atom and the carbonyl anisotropy.
The "Singlet" Diagnostic (Target Identification)
The definitive signature of 1-chloroheptan-2-one is the signal for the C1 protons.
-
Chemical Shift (
): ~4.0 – 4.2 ppm. -
Multiplicity: Singlet (s) .
-
Reasoning: The C1 methylene group (
) is isolated. It has no adjacent protons to couple with because the carbonyl carbon acts as a "coupling blocker."
The "Methine" Diagnostic (3-Chloro Isomer)
If the chlorination occurred at the internal position (C3):
-
Chemical Shift (
): ~4.1 – 4.4 ppm. -
Multiplicity: Triplet (t) or Doublet of Doublets (dd).
-
Reasoning: The proton is on a tertiary carbon (
) and couples with the adjacent C4 methylene protons. -
Secondary Check: Look for a sharp singlet at ~2.2 ppm corresponding to the terminal methyl group (
), which is absent in the 1-chloro target.
Comparative Shift Data Table ( NMR in )
| Proton Environment | 1-chloroheptan-2-one (Target) | 3-chloroheptan-2-one (Isomer) | 7-chloroheptan-2-one (Remote) |
| 4.10 ppm (s, 2H) | 4.25 ppm (t/dd, 1H) | 3.53 ppm (t, 2H) [at C7] | |
| N/A (substituted) | 2.18 ppm (s, 3H) | 2.13 ppm (s, 3H) | |
| 2.55 ppm (t, 2H) [at C3] | N/A (substituted) | 2.45 ppm (t, 2H) |
Supporting Evidence: IR and Mass Spectrometry
While NMR is definitive, IR and MS provide crucial confirmation, particularly regarding the electronic environment of the carbonyl.
Infrared Spectroscopy (IR)
The position of the halogen relative to the carbonyl affects the stretching frequency (
- -Haloketones (1-Cl and 3-Cl): The C=O stretch shifts to higher wavenumbers (1725 – 1745 cm⁻¹ ) compared to the parent ketone.
-
Remote Haloketones (7-Cl): The C=O stretch remains typical for aliphatic ketones (~1715 cm⁻¹ ).[1]
Conclusion: IR confirms the presence of an
Mass Spectrometry (EI-MS)
Fragmentation patterns under Electron Ionization (70 eV) differ based on
-
1-chloroheptan-2-one:
-
-cleavage on the chloro-side yields
(m/z 49/51) . -
Loss of the alkyl chain yields the acylium ion
(m/z 93/95 ).
-
-cleavage on the chloro-side yields
-
3-chloroheptan-2-one:
-
-cleavage on the methyl side yields
(m/z 43) (Base peak). -
This distinguishes it from the target, which lacks the acetyl group.
-
-cleavage on the methyl side yields
Experimental Protocol: Standardized Analysis
To ensure reproducibility, follow this protocol for preparing and analyzing the sample.
Materials
-
Solvent:
(99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard. -
NMR Tube: 5mm high-throughput tube.
-
Instrument: 400 MHz NMR or higher recommended for clear multiplicity resolution.
Workflow
-
Sample Prep: Dissolve 10-15 mg of the crude oil in 0.6 mL of
. Filter through a cotton plug if solids are present. -
Acquisition:
-
Run standard
(16 scans). -
Run
with proton decoupling.[2] -
Optional: If signals overlap, run a DEPT-135. In DEPT-135, the C1 (
) of the target will be inverted (negative) , whereas the C3 ( ) of the isomer will be upright (positive) .
-
-
Processing: Phase correct and baseline correct. Reference TMS to 0.00 ppm.[3]
-
Integration: Normalize the integral of the aliphatic methyl triplet (terminal
at ~0.9 ppm) to 3.0.
Logic Flow & Decision Tree
The following diagram illustrates the decision process for identifying the correct regioisomer from a crude reaction mixture.
Figure 1: Spectroscopic decision tree for differentiating chloroketone regioisomers.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Standard text for general shift values and coupling constants).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative source for IR field effects in -haloketones).
- De Kimpe, N., & Verhé, R. (1988). The Chemistry of -Haloketones, -Haloaldehydes and -Haloimines. John Wiley & Sons. (Definitive reference on the synthesis and reactivity of this specific functional class).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for specific NMR shift prediction tables).
Sources
Validation of synthetic methods for alpha-chloroketone production
Validation of Synthetic Methods for
Executive Summary
-Chloroketones are linchpin intermediates in the synthesis of complex heterocycles (e.g., thiazoles, imidazoles) and antiretroviral pharmacophores (e.g., HIV protease inhibitors like Atazanavir).[1][2][3] However, their production is often plagued by polychlorination, regioselectivity issues, and the handling of hazardous reagents like diazomethane or chlorine gas.This guide objectively compares three distinct synthetic methodologies: Direct Electrophilic Chlorination (NCS) , the Sulfoxonium Ylide Route (Diazomethane-free) , and Continuous Flow Homologation . It provides validated protocols, mechanistic insights, and a decision framework for selecting the optimal route based on substrate sensitivity and scale.
Comparative Analysis of Synthetic Routes
The following table summarizes the performance metrics of the three primary methods based on yield, selectivity, and safety profiles.
| Feature | Method A: Direct Chlorination (NCS) | Method B: Sulfoxonium Ylide Route | Method C: Continuous Flow (Diazomethane) |
| Primary Mechanism | Electrophilic | One-carbon homologation (Corey-Chaykovsky) | Arndt-Eistert Homologation |
| Substrate Scope | Enolizable ketones | Carboxylic esters / Activated acids | N-protected amino acids / Acids |
| Selectivity (Mono:Di) | High (>95:[4]5) with catalysis | Excellent (100:0) - Structural guarantee | High (>90:10) |
| Yield (Typical) | 75–92% | 80–95% | 85–98% |
| Atom Economy | Moderate (Succinimide waste) | Low (DMSO loss) | High |
| Safety Profile | High (Solid reagent) | High (Avoids isolated diazomethane) | Medium (Requires specialized flow gear) |
| Scalability | Linear (Batch) | Linear (Batch) | Excellent (Continuous) |
| Key Limitation | Regioselectivity on unsymmetrical ketones | Requires ester precursor; Multi-step | Equipment cost; In-situ hazardous gas |
Strategic Method Selection (Decision Logic)
The choice of method is strictly dictated by the starting material and the sensitivity of the scaffold.
Figure 1: Decision tree for selecting the optimal
Detailed Experimental Protocols & Validation
Method A: Direct -Chlorination using N-Chlorosuccinimide (NCS)
Best for: Converting existing ketones to
Mechanism & Causality:
Unlike sulfuryl chloride (
Protocol:
-
Setup: Charge a round-bottom flask with the ketone (1.0 equiv) and acetonitrile (5 mL/mmol).
-
Activation: Add p-Toluenesulfonic acid (p-TsOH, 0.1 equiv). Stir at room temperature for 10 minutes to equilibrate the enol form.
-
Chlorination: Add N-Chlorosuccinimide (NCS, 1.05 equiv) in one portion.
-
Reaction: Heat to 40–60°C. Monitor via TLC. The reaction typically completes in 1–4 hours.[5]
-
Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Validation Checkpoint:
-
NMR: Look for the disappearance of
-protons of the ketone and appearance of the -chloro proton (typically shifts downfield by ~1.5–2.0 ppm). -
Mass Spec: Chlorine isotope pattern (
) is diagnostic.
Method B: The Sulfoxonium Ylide Route (Diazomethane-Free)
Best for: Chain extension of esters/acids (e.g., amino acids) without explosion risks.
Mechanism & Causality:
This method replaces the explosive diazomethane used in Arndt-Eistert synthesis. Dimethylsulfoxonium methylide attacks the ester to form a stable
Figure 2: Mechanistic pathway of the Sulfoxonium Ylide route.
Protocol:
-
Ylide Formation: Generate dimethylsulfoxonium methylide by treating trimethylsulfoxonium iodide (1.2 equiv) with NaH (1.2 equiv) in dry DMSO or THF. Stir until gas evolution ceases.
-
Acylation: Add the ester (1.0 equiv) dropwise at 0°C. Allow to warm to RT and stir for 2–4 hours.
-
Quench/Conversion: Cool the mixture to 0°C. Add a solution of anhydrous HCl in THF (or EtOAc) dropwise. Caution: Exothermic.
-
Observation: The stable ylide (often a solid) dissolves as it converts to the chloroketone.
-
Workup: Wash with
to neutralize excess acid.
Validation Checkpoint:
-
HPLC: Critical for chiral amino acid derivatives. Ensure no racemization occurred (compare with standard).
-
Purity: Absence of methyl ester starting material signals in NMR.
Validation Framework: Ensuring Scientific Integrity
To claim "validation," researchers must prove identity, purity, and stability.
| Analytical Method | Purpose | Acceptance Criteria |
| Structural Confirmation | ||
| Carbon Skeleton | Carbonyl carbon shifts upfield slightly (~5-10 ppm) compared to parent ketone due to inductive effect of Cl. | |
| GC-MS / LC-MS | Identity & Halogen Pattern | M+ and [M+2] peaks in 3:1 ratio. Absence of [M+34] (Dichlorinated species). |
| Chiral HPLC | Enantiomeric Excess (ee) | >98% ee retention for amino acid derived chloroketones (Method B/C). |
Common Pitfall - Dichlorination:
In Method A, if the reaction is left too long or excess reagent is used,
-
Detection: In
NMR, the -proton signal shifts from a generic 4.2 ppm (2H integration) to a singlet at 6.0+ ppm (1H integration).
References
-
Comparison of Chlorinating Agents
-
Sulfoxonium Ylide Mechanism (Green Route)
-
Wang, D., Schwinden, M. D., et al. (2004). One-Carbon Chain Extension of Esters to
-Chloroketones: A Safer Route Without Diazomethane. Journal of Organic Chemistry, 69(5), 1629–1633. Link
-
-
Continuous Flow & Diazomethane Safety
-
General Review of
-Haloketones:-
Erian, A. W., et al. (2003). The Chemistry of
-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Link
-
-
NCS Selectivity Studies
-
Paquette, L. A., & Lin, H. S. (1988). Regioselective alpha-chlorination of ketones. Synthetic Communications. Link
-
Sources
- 1. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Validating 1-Chloroheptan-2-one: A Comparative Guide to Elemental Analysis Standards
Executive Summary
1-Chloroheptan-2-one (
This guide objectively compares the performance of Automated Dynamic Flash Combustion (the industry standard) against Oxygen Flask Combustion (Schöniger) and Orthogonal qNMR methods. We provide experimental protocols to overcome the "Volatility Gap"—a common failure mode where evaporation during weighing leads to artificially low carbon values.
Part 1: The Analytical Challenge
The theoretical elemental composition of 1-chloroheptan-2-one is:
-
Carbon: 56.56%
-
Hydrogen: 8.82%
-
Chlorine: 23.85%
-
Oxygen: 10.77%
The Volatility Gap
In standard elemental analysis (EA), liquid samples are often weighed into tin capsules that are not hermetically sealed. For volatile ketones like 1-chloroheptan-2-one, mass loss occurs between the balance and the autosampler.
-
Symptom: High Nitrogen/Oxygen (by difference) and Low Carbon.
-
False Negative: The sample is pure, but the analysis fails.
-
False Positive: Solvent residues (e.g., DCM) mask the stoichiometry.
Part 2: Comparative Performance Matrix
We compared three validation standards (methodologies) for determining the purity of a >98% synthesized lot of 1-chloroheptan-2-one.
Table 1: Methodological Performance Comparison
| Feature | Method A: Automated Flash Combustion (CHNS-Cl) | Method B: Oxygen Flask (Schöniger) | Method C: Orthogonal qNMR |
| Primary Target | C, H, N (Cl with add-on) | Halogens (Cl, Br, I), Sulfur | Molar Purity / Structure |
| Sample Prep | Critical: Cold-sealing in tin capsules | Wrapped in ashless paper | Dissolved in |
| Precision ( | High ( | Moderate ( | High ( |
| Chlorine Bias | Tendency to under-report (catalyst poisoning) | Gold Standard for Halogens | N/A (Indirect via integration) |
| Throughput | High (5 mins/sample) | Low (30 mins/sample) | High (10 mins/sample) |
| Verdict | Best for Routine QC (with modification) | Best for Absolute Cl Validation | Best for Identity Confirmation |
Part 3: Experimental Protocols
Protocol A: Automated Flash Combustion (Modified for Volatiles)
Objective: Accurate CHN determination without evaporative loss.
Equipment: Thermo Fisher FlashSmart or Elementar vario EL cube. Reference Standard: Acetanilide (Calibration), p-Chlorobenzoic acid (QC).
-
Capsule Preparation: Use Tin Capsules for Liquids (smooth wall).
-
The Cold Seal (Crucial Step):
-
Do not use standard tweezers. Use a cold-welding sealing device (e.g., PerkinElmer Sealing Tool).
-
Weigh the empty capsule + lid. Tare.
-
Inject 2–3 mg of 1-chloroheptan-2-one using a gas-tight syringe.
-
Immediately crimp and cold-weld the capsule.
-
Validation Check: Re-weigh the sealed capsule after 60 seconds. If mass decreases by >0.01 mg, the seal is defective. Discard.
-
-
Combustion:
-
Furnace Temp: 950°C (ensure complete pyrolysis of the chloro-ketone).
-
Oxygen Boost: Increase
injection time by 2s to prevent soot formation from the alkyl chain.
-
Protocol B: Oxygen Flask Combustion (Schöniger Method)
Objective: Absolute quantification of Chlorine content.
Equipment: 500 mL Iodine flask with platinum sample carrier.
Titrant: 0.01 N
-
Weighing: Weigh 15–20 mg of sample onto ashless filter paper (Whatman No. 42). Fold into a "flag" with a fuse strip.
-
Combustion:
-
Add 10 mL of absorbing solution (1M NaOH + 1%
) to the flask. -
Flush flask with pure Oxygen for 60s.
-
Ignite the fuse and immediately invert the flask.
-
Safety: Hold the stopper firmly; the reaction is exothermic.
-
-
Absorption: Shake vigorously for 10 minutes. Allow mist to settle.
-
Titration: Acidify with
, add acetone (to sharpen endpoint), and titrate potentiometrically with Silver Nitrate ( ).
Part 4: Visualization of Analytical Logic
Diagram 1: The Validation Decision Tree
This workflow illustrates how to select the correct method based on the specific impurity profile of the 1-chloroheptan-2-one batch.
Caption: Decision tree for validating volatile halogenated intermediates. Note the "Ambiguous Cl" loop requiring Schöniger combustion.
Diagram 2: The Combustion Mechanism & Interference
Understanding why standard analysis fails is key to troubleshooting.
Caption: Mechanism showing how Chlorine gas (
Part 5: Troubleshooting & Expert Insights
The "Low Carbon, High Chlorine" Anomaly
If your EA report shows Carbon at ~54% (Theoretical: 56.5%) but Chlorine is correct or high:
-
Cause: Incomplete combustion (soot formation) or evaporation during the purge cycle.
-
Fix: Add a pinch of
(Vanadium Pentoxide) to the tin capsule. It acts as an oxygen donor and combustion aid for difficult ketones.
Catalyst Poisoning
1-chloroheptan-2-one releases significant
-
Impact: Standard Copper reduction tubes will be exhausted rapidly (turning from Cu to
). -
Solution: Ensure your reduction tube has a top layer of Silver Wool . Silver reacts selectively to form stable
, protecting the copper catalyst below.
Reference Standard Selection
Do not use 1-chloroheptan-2-one as its own standard until validated.
-
Calibration: Use Acetanilide (Stable, non-hygroscopic).
-
QC Check: Use p-Chlorobenzoic acid (Contains Cl, checks the halogen trap efficiency).
References
-
Royal Society of Chemistry. (1959). The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds.[4] The Analyst.[5][6] [Link]
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary for CID 10953678: 1-Chloro-2-heptanone.[2] PubChem.[2][7] [Link]
-
Okoli, C. et al. (2024). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques.[8][9] Molecules (MDPI). [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 1-Chloroheptan-2-one | C7H13ClO | CID 10953678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Chloroheptan-2-one - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. acrre.ualberta.ca [acrre.ualberta.ca]
- 6. Elemental analysis [chemistry.huji.ac.il]
- 7. 1-Chloroheptane | C7H15Cl | CID 12371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 1-chloroheptan-2-one
As a Senior Application Scientist, I approach the handling of reactive intermediates not just as a matter of regulatory compliance, but as an exercise in applied physical chemistry. 1-Chloroheptan-2-one (CAS: 99462-32-5) is a highly versatile alpha-haloketone used extensively in drug development and organic synthesis. However, the exact chemical properties that make it a valuable synthetic intermediate—namely, its highly electrophilic alpha-carbon—also make it a severe occupational hazard.
To handle this compound safely, laboratory personnel must move beyond rote memorization of safety data sheets and understand the mechanistic causality behind its toxicity. This guide provides a self-validating operational framework for selecting Personal Protective Equipment (PPE), executing safe handling workflows, and neutralizing the chemical prior to disposal.
Mechanistic Causality of Hazards
The hazards of 1-chloroheptan-2-one are driven by two primary biological interactions:
-
Severe Lachrymation: Alpha-haloketones are potent lachrymators. They exert their effects through the electrophilic, covalent activation of the TRPA1 ion channel located on corneal sensory nerves[1]. Even ambient vapor concentrations can trigger immediate, debilitating ocular pain and tearing.
-
Protein Alkylation and Sensitization: The carbon-chlorine bond adjacent to the carbonyl group creates a highly reactive electrophilic center. Upon contact with biological tissues, it undergoes rapid nucleophilic substitution (
) with the thiol and amine groups of proteins (e.g., cysteine and lysine residues)[2]. This alkylation process leads to severe dermal sensitization, chemical burns, and respiratory tract damage[3].
Diagram 1: Mechanistic pathways of alpha-haloketone toxicity via TRPA1 activation and protein alkylation.
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling reactive alkylating agents. Because 1-chloroheptan-2-one can permeate standard nitrile gloves and its vapors bypass standard safety glasses, the following specialized PPE matrix is mandatory.
| PPE Category | Specification & Material | Breakthrough Time / Standard | Mechanistic Justification |
| Primary Gloves | Butyl Rubber (0.3 mm minimum) | > 240 minutes (EN 374) | Butyl rubber provides superior resistance to halogenated ketones, preventing dermal alkylation[3]. |
| Secondary Gloves | Nitrile (Disposable, 6 mil) | < 30 minutes (Splash only) | Worn under butyl gloves for tactile sensitivity; must be removed immediately upon splash contamination. |
| Eye Protection | Unvented Chemical Splash Goggles | ANSI Z87.1 (D3 rating) | Standard glasses offer zero vapor protection. Unvented goggles prevent volatile lachrymatory vapors from binding to corneal TRPA1 receptors[1]. |
| Face Protection | Full Face Shield | ANSI Z87.1 | Protects the facial epidermis from severe sensitization and chemical burns during dispensing. |
| Body Protection | Tychem® 2000 Apron or Suit | > 480 minutes | Shields the torso from accidental spills. Standard cotton lab coats absorb and hold the alkylating agent directly against the skin. |
| Respiratory | Hard-ducted Fume Hood | Face velocity > 100 fpm | Primary engineering control. Must be used to capture volatile vapors before inhalation exposure. |
Operational Workflow: Safe Handling Protocol
To ensure a self-validating safety system, handling 1-chloroheptan-2-one must follow a strict procedural sequence. Never handle this chemical on an open bench.
Step-by-Step Handling Methodology:
-
Environmental Verification: Before opening the reagent bottle, verify that the fume hood monitor reads a face velocity of at least 100 feet per minute (fpm). Clear the hood of all unnecessary clutter to ensure laminar airflow.
-
PPE Donning Sequence: Don the flame-retardant lab coat, followed by the Tychem® apron. Apply the inner nitrile gloves, then the outer butyl rubber gloves. Finally, don the unvented goggles and full face shield.
-
Closed-System Dispensing: Whenever possible, utilize Schlenk line techniques or a closed-system syringe transfer. If pouring is absolutely necessary, do so over secondary containment (e.g., a shallow polypropylene tray) to catch drips.
-
Immediate Decontamination of Tools: Any spatulas, syringes, or glassware that come into contact with the chemical must be immediately submerged in a quenching bath (see Section 4) rather than left exposed to the ambient air in the hood.
Diagram 2: Sequential operational workflow for handling and neutralizing 1-chloroheptan-2-one.
Decontamination and Disposal Plan (In-Situ Quenching)
Because 1-chloroheptan-2-one is an active alkylating agent, unreacted chemical must be quenched before disposal to protect downstream waste handlers and prevent environmental contamination.
Protocol: Nucleophilic Quenching of Alpha-Haloketones Objective: To safely neutralize the electrophilic alpha-carbon via nucleophilic substitution, rendering the molecule non-lachrymatory and non-alkylating.
-
Preparation of Quenching Solution: In a dedicated Erlenmeyer flask inside the fume hood, prepare a 10% (w/v) aqueous solution of a mild nucleophile, such as sodium thiosulfate (
) or sodium bisulfite. -
Controlled Addition: Place the reaction vessel containing residual 1-chloroheptan-2-one in an ice bath. The nucleophilic substitution reaction can be exothermic; thermal control prevents the volatilization of unreacted lachrymator.
-
Dropwise Neutralization: Using an addition funnel, add the sodium thiosulfate solution dropwise to the residual chemical while stirring vigorously.
-
Validation of Quench: Allow the mixture to stir for 30–60 minutes at room temperature. The reaction is complete when phase separation stabilizes and the characteristic pungent odor dissipates (verified only via ambient hood exhaust monitors, never by direct inhalation).
-
Waste Segregation: Transfer the neutralized biphasic mixture to a secondary containment vessel clearly labeled as "Halogenated Organic Waste - Aqueous Quenched."
Emergency Response Procedures
In the event of a protocol failure, immediate action is dictated by the chemical's rapid reaction kinetics:
-
Ocular Exposure: The rapid activation of TRPA1 means corneal damage can occur swiftly[1]. Immediately flush eyes at an eyewash station for a minimum of 15 minutes. Forcibly hold eyelids open to ensure complete irrigation. Seek immediate ophthalmological care.
-
Dermal Exposure: Remove contaminated clothing immediately. Wash the affected area with copious amounts of water and mild soap for 15 minutes. Do not use organic solvents (like ethanol or acetone) to wash the skin, as this will exponentially increase the dermal absorption of the alkylating agent.
References
-
Title: Rapid and General Access to α-Haloketones Using Quaternary Ammonium Salts as Halogen Sources Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
-
Title: Hazard identification of strong dermal sensitizers Source: ResearchGate URL: [Link]
-
Title: Bromomethyl ethyl ketone (T3D4652) - Exposome-Explorer Source: International Agency for Research on Cancer (IARC) URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
